molecular formula C7H4ClNO B146387 2-Chlorophenyl isocyanate CAS No. 3320-83-0

2-Chlorophenyl isocyanate

Cat. No.: B146387
CAS No.: 3320-83-0
M. Wt: 153.56 g/mol
InChI Key: NOHQUGRVHSJYMR-UHFFFAOYSA-N
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Description

2-Chlorophenyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8761. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHQUGRVHSJYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062974
Record name Benzene, 1-chloro-2-isocyanato-
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Molecular Weight

153.56 g/mol
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CAS No.

3320-83-0, 51134-03-3
Record name 2-Chlorophenyl isocyanate
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Record name Benzene, 1-chloro-2-isocyanato-
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Record name Chloroisocyanatobenzene
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Record name 2-Chlorophenyl isocyanate
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Record name Benzene, 1-chloro-2-isocyanato-
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Record name Benzene, 1-chloro-2-isocyanato-
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Record name 2-chlorophenyl isocyanate
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Record name Chloroisocyanatobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenyl Isocyanate (CAS 3320-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chlorophenyl isocyanate (CAS 3320-83-0), a key reactive intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. This guide details its physicochemical properties, safety and handling protocols, core reactivity, and experimental procedures for common synthetic transformations.

Core Properties and Safety Information

This compound is a colorless liquid with a strong, pungent odor. It is a highly reactive compound, primarily due to the electrophilic nature of the isocyanate functional group. It is classified as a combustible liquid and is sensitive to moisture, with which it reacts to release carbon dioxide and form an inert urea byproduct.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 3320-83-0
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance Colorless liquid
Odor Strong, pungent
Melting Point 2-4 °C
Boiling Point 83-84 °C @ 10 mmHg
Density 1.273 g/mL at 25 °C
Flash Point 88 °C
Vapor Pressure 0.58 mmHg at 25 °C
Solubility Decomposes in water
Refractive Index 1.5565 - 1.5585
Safety and Hazard Data

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment. It is acutely toxic via inhalation, dermal contact, and ingestion. It is also a lachrymator, causing irritation and tearing of the eyes. The compound is a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including occupational asthma.

Hazard ClassificationGHS PictogramsHazard and Precautionary StatementsReference(s)
Acute Toxicity, Oral (Category 3) DangerHazard Statements (H-Phrases): H227: Combustible liquid.H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H330: Fatal if inhaled.H

2-Chlorophenyl isocyanate molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-chlorophenyl isocyanate, a significant chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its molecular characteristics, physicochemical properties, synthesis, and applications.

Molecular Formula and Structure

This compound is an aromatic organic compound. The molecular formula for this compound is C₇H₄ClNO .[1][2][3][4][5] Its structure consists of a benzene ring substituted with a chlorine atom and an isocyanate group (-N=C=O) at adjacent positions (ortho positions).

Synonyms:

  • 1-Chloro-2-isocyanatobenzene

  • o-Chlorophenyl isocyanate[5]

  • Isocyanic acid, o-chlorophenyl ester[5]

  • Benzene, 1-chloro-2-isocyanato-

The logical relationship from the compound's name to its molecular formula and structure is illustrated in the diagram below.

Figure 1. Structural Identification of this compound A This compound B Molecular Formula C₇H₄ClNO A->B has formula C Chemical Structure A benzene ring with ortho-substituted -Cl and -NCO groups A->C is represented by

Figure 1. Structural Identification of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 3320-83-0[1][2][6]
Molecular Weight 153.57 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[7]
Melting Point 2-4 °C[3]
Boiling Point 83-84 °C at 10 mmHg; 203 °C at 760 mmHg[1][3]
Density 1.273 g/mL at 25 °C[1][3]
Refractive Index 1.5565-1.5585[1]
Flash Point 88 °C[1]
Water Solubility Decomposes[1]
Purity >98.0% (GC)

Synthesis and Experimental Protocols

Isocyanates are commonly synthesized through the reaction of a primary amine with phosgene or a phosgene equivalent.[8] For this compound, the precursor would be 2-chloroaniline.

Generalized Experimental Protocol for Synthesis:

  • Reaction Setup: A solution of 2-chloroaniline in an inert solvent (e.g., toluene, chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

  • Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the excess phosgene and solvent are removed by distillation.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.

Figure 2. Generalized Workflow for Synthesis A Start: 2-Chloroaniline and Inert Solvent B Phosgenation (Reaction with Phosgene) A->B C Reaction Monitoring (TLC/GC) B->C D Solvent and Excess Phosgene Removal C->D E Fractional Distillation (Purification) D->E F End: Purified 2-Chlorophenyl Isocyanate E->F

Figure 2. Generalized Workflow for Synthesis

Applications in Research and Development

This compound is a versatile reagent used in the synthesis of a variety of compounds, primarily in the pharmaceutical and agrochemical sectors. Some of its documented applications include:

  • As a standard to investigate the photocatalytic degradation of Monuron over TiO₂ suspensions.[1]

  • In the preparation of 2-(2-chlorophenylamino)-3,5-dihydro-5,5-dimethyl-3-phenyl-6H-imidazo[1,2-b]-1,2,4-triazol-6-one.[1]

  • In the synthesis of pentenylated β-cyclodextrin chlorophenyl carbamates.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[9]

Hazard Statements:

  • Fatal if inhaled.[6]

  • Causes severe skin burns and eye damage.[6]

  • May cause an allergic skin reaction.[6][9]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Precautionary Measures:

  • Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • In case of insufficient ventilation, wear suitable respiratory equipment.[3]

  • Store in a cool, dark, and well-ventilated place under an inert gas, as it is moisture-sensitive.[5]

  • Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[3]

Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[5][7]

References

Technical Guide: Safe Handling Protocols for 2-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 2-Chlorophenyl isocyanate (CAS No: 3320-83-0). Due to its significant health hazards, including acute toxicity and potential for sensitization, strict adherence to these protocols is imperative to ensure personnel safety and operational integrity within a research and development environment.

Hazard Identification and Classification

This compound is a highly hazardous substance classified as acutely toxic, corrosive, and a sensitizer. It is crucial to understand its specific dangers to implement appropriate safety measures.

Emergency Overview: The chemical is a colorless, combustible liquid with a strong odor.[1] It is fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin and eye damage, and can lead to allergic or asthmatic symptoms.[1][2][3] It is also a lachrymator and is sensitive to moisture.[1][4]

Table 1: GHS Hazard and Precautionary Statements

CodeStatement
Hazard Statements (H-Statements)
H227Combustible liquid.[5]
H301Toxic if swallowed.
H311Toxic in contact with skin.
H314Causes severe skin burns and eye damage.[3][5]
H317May cause an allergic skin reaction.[3]
H330Fatal if inhaled.[2][3][5]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]
H335May cause respiratory irritation.[2]
H410Very toxic to aquatic life with long lasting effects.
Precautionary Statements (P-Statements)
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
P260Do not breathe mist/vapors/spray.[5][6]
P271Use only outdoors or in a well-ventilated area.[5][6]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
P284In case of inadequate ventilation, wear respiratory protection.[5][6]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
P304+P340+P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5][6]
P405Store locked up.[5][6]
P501Dispose of contents/container to an approved waste disposal plant.[5][6]

Table 2: NFPA 704 Ratings

CategoryRatingDescription
Health 4Very short exposure could cause death or major residual injury.[7]
Flammability 2Must be moderately heated or exposed to high ambient temperature before ignition can occur.[7]
Instability 0Normally stable, even under fire exposure conditions, and is not reactive with water.[7]
Special Hazards N/ANo special hazards identified.

Physicochemical Data

Understanding the physical and chemical properties of this compound is essential for its proper handling and for predicting its behavior under various conditions.

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number 3320-83-0[1][8]
Molecular Formula C7H4ClNO[1][6][8]
Molecular Weight 153.57 g/mol [1][8]
Appearance Colorless to almost colorless clear liquid[5]
Odor Strong[1]
Boiling Point 203 °C[5]
Flash Point 88 °C[5]
Specific Gravity (20/20) 1.28[5]
Refractive Index 1.56[5]
Reactivity Moisture sensitive.[1] Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[4]

Experimental and Handling Protocols

The following protocols are derived from established safety data sheets and must be followed without deviation.

  • Ventilation: All work must be conducted in a chemical fume hood or a closed system with appropriate exhaust ventilation.[1][2][8] The atmosphere should be regularly monitored to ensure safe working conditions.[6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (inspect before use) and protective clothing to prevent any possibility of skin exposure.[2][4] A lab coat, closed-toe shoes, and long pants are mandatory.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is required.[2][4]

  • General Handling: Avoid all personal contact, including inhalation of vapors or mists. Do not eat, drink, or smoke in the handling area.[6] Keep the chemical away from all sources of ignition.[5] Use measures to prevent the buildup of electrostatic charge.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[4][8] The substance is moisture-sensitive and should be stored under an inert gas.[5][8] Store in a locked, secure area away from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[6]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating the severe hazards of this compound.

  • Immediate Actions: Evacuate personnel from the affected area and remove all sources of ignition.[6][7] Ensure adequate ventilation.

  • Containment: Wear full PPE, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[7][8]

  • Cleanup: For minor spills, contain and absorb the liquid with sand, earth, or other non-combustible inert material.[6] Collect the material into a suitable, labeled container for hazardous waste disposal.[6][8]

  • Decontamination: Clean the affected area thoroughly after spill cleanup.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray/fog (for large fires only).[6][8][9]

  • Hazards: Combustion may produce poisonous fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[4][6]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8] Cool fire-exposed containers with a water spray from a protected location.[6]

  • Inhalation: Immediately move the exposed person to fresh air.[4][8] If breathing has stopped, perform artificial respiration.[4][10] Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the skin with large amounts of running water and soap for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[4][6][8] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6]

Visualized Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal, including critical emergency decision points.

G cluster_main Standard Operating Procedure cluster_emergency Emergency Procedures receive Receive Chemical (Verify Integrity) storage Secure Storage (Cool, Dry, Inert, Locked) receive->storage ppe_check Pre-Use Check (Fume Hood, PPE) storage->ppe_check handling Handling in Fume Hood (Closed System Preferred) ppe_check->handling disposal Waste Disposal (Approved Hazardous Waste) handling->disposal spill Spill Event handling->spill Incident exposure Personnel Exposure handling->exposure Incident spill_response Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response exposure_response First Aid Protocol (Remove, Flush, Med Aid) exposure->exposure_response

Caption: Logical workflow for handling this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl Isocyanate from 2-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenyl isocyanate from 2-chloroaniline, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic methodologies, including the widely used phosgenation route with a safer phosgene equivalent, triphosgene. It also touches upon the principles of non-phosgene alternatives. The guide offers detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information to aid researchers in their laboratory work.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of a variety of compounds, including ureas, carbamates, and other heterocyclic systems with applications in drug discovery and materials science. The isocyanate functional group (-N=C=O) is highly reactive, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a versatile reagent for introducing the 2-chlorophenylcarbamoyl moiety into molecules. The synthesis of this compound is, therefore, of significant interest to the scientific community.

Synthetic Methodologies

The conversion of 2-chloroaniline to this compound is most commonly achieved through phosgenation. Historically, this involved the use of highly toxic phosgene gas. However, due to significant safety concerns, solid and liquid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), are now the preferred reagents in a laboratory setting.[1] These reagents are safer to handle and transport while generating phosgene in situ.

Alternative, non-phosgene routes are also being explored to develop greener and safer synthetic processes. These methods often involve the carbonylation of 2-chloroaniline or its derivatives using reagents like dimethyl carbonate or by leveraging rearrangement reactions. However, the phosgenation approach remains the most established and widely used method.

Phosgenation Route using Triphosgene

The reaction of 2-chloroaniline with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, is a standard and effective method for the synthesis of this compound. Triphosgene, a stable crystalline solid, decomposes in the presence of a base or upon heating to generate three equivalents of phosgene, which then reacts with the primary amine.

Reaction Mechanism

The reaction proceeds in a two-step mechanism:

  • Formation of N-(2-chlorophenyl)carbamoyl chloride: The nucleophilic amino group of 2-chloroaniline attacks the electrophilic carbonyl carbon of the in situ generated phosgene. This is followed by the elimination of a chloride ion to form the carbamoyl chloride intermediate.

  • Dehydrochlorination: A base, typically a tertiary amine like triethylamine, abstracts a proton from the nitrogen atom, leading to the elimination of a molecule of hydrogen chloride (HCl) and the formation of the this compound product. The base neutralizes the HCl generated, driving the reaction to completion.

ReactionMechanism

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions.

Materials:

  • 2-Chloroaniline

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In a separate dry flask, dissolve 2-chloroaniline (e.g., 10.0 g, 78.4 mmol) in 200 mL of anhydrous dichloromethane. In the dropping funnel, prepare a solution of triphosgene (e.g., 8.5 g, 28.6 mmol, 0.365 eq) in 100 mL of anhydrous dichloromethane.

  • Reaction: Cool the 2-chloroaniline solution to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise to the stirred 2-chloroaniline solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Base Addition: After the complete addition of triphosgene, add triethylamine (e.g., 24.0 mL, 172.5 mmol, 2.2 eq) dropwise via a syringe or the dropping funnel, ensuring the temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: Once the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 2-4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.

    • Combine the filtrates in a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench any unreacted phosgene) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively, as isocyanates can polymerize.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[2]

ExperimentalWorkflow

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-ChloroanilineC₆H₆ClN127.57208-210-21.213
TriphosgeneC₃Cl₆O₃296.75203-206 (decomposes)78-82~1.6
TriethylamineC₆H₁₅N101.1989-1150.726
This compoundC₇H₄ClNO153.5783-84 @ 10 mmHg2-41.273

Table 2: Typical Reaction Parameters and Yield

ParameterValueReference
Molar Ratio (2-Chloroaniline:Triphosgene:Triethylamine)1 : 0.365 : 2.2General Protocol
SolventAnhydrous Dichloromethane[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time2-4 hours[1]
Typical Yield50-70%

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic PeaksReference
FTIR (Neat)~2270 cm⁻¹ (strong, sharp, -N=C=O stretch)[3]
¹H NMR (CDCl₃, 400 MHz)δ 7.40 (dd, J = 8.0, 1.6 Hz, 1H), 7.23-7.17 (m, 1H), 7.15-7.10 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 131.9, 130.9, 129.9, 127.9, 126.7, 125.4[4]
GC-MS Molecular Ion (M⁺) at m/z 153, 155 (due to ³⁵Cl and ³⁷Cl isotopes)Expected

Health and Safety Information

Working with 2-chloroaniline, triphosgene, and this compound requires strict adherence to safety protocols due to their toxicity.

  • 2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also suspected of causing genetic defects and cancer.

  • Triphosgene: A corrosive solid that releases toxic phosgene gas upon heating or in the presence of nucleophiles. All manipulations should be carried out in a well-ventilated fume hood.

  • This compound: A lachrymator and is toxic by inhalation. It is a skin and eye irritant. Isocyanates are known respiratory sensitizers.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. In case of potential exposure above the occupational exposure limit, a supplied-air respirator is recommended.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention.

Non-Phosgene Alternatives

Growing concerns over the hazards associated with phosgene and its derivatives have spurred research into non-phosgene routes for isocyanate synthesis.[5] These methods are generally considered "greener" as they avoid the use of highly toxic reagents. Some of the promising non-phosgene approaches include:

  • Carbonylation of Anilines: Direct carbonylation of 2-chloroaniline with carbon monoxide in the presence of a catalyst.

  • Reaction with Dimethyl Carbonate (DMC): 2-Chloroaniline can be reacted with DMC to form a carbamate intermediate, which upon thermal decomposition, yields the isocyanate.

  • Lossen Rearrangement: The rearrangement of a hydroxamic acid derivative can also lead to the formation of isocyanates.

While these methods are promising, they often require specific catalysts, higher temperatures, or longer reaction times compared to the phosgenation route. Further research is needed to make them as efficient and cost-effective for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloroaniline is a well-established process, with the triphosgene-mediated phosgenation being the most practical and high-yielding method for laboratory-scale synthesis. This guide provides a detailed framework for researchers to safely and effectively perform this synthesis. The provided experimental protocol, quantitative data, and safety information are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development. As the chemical industry moves towards greener and safer processes, the development and optimization of non-phosgene routes will continue to be an important area of research.

References

An In-depth Technical Guide to 2-Chlorophenyl Isocyanate: Properties, Reactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Chlorophenyl Isocyanate

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its appropriate handling, storage, and use in experimental setups.

PropertyValue
CAS Number 3320-83-0[1][2][3]
Molecular Formula C₇H₄ClNO[2][3][4]
Molecular Weight 153.57 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1][5]
Density 1.273 g/mL at 25 °C[4]
Melting Point 2-4 °C[1][4]
Boiling Point 203 °C[1]; 83-84 °C at 10 mmHg[4]
Flash Point 88 °C[1]
Refractive Index 1.5585[1]
Water Solubility Decomposes[4]

Note: This compound is moisture-sensitive and should be stored under an inert gas atmosphere in a cool, dark place.[2]

Qualitative Solubility and Reactivity Profile

This compound is generally described as being soluble in organic solvents. However, its high reactivity is a critical factor to consider when selecting a solvent. Isocyanates are electrophiles that readily react with a variety of nucleophiles.[6][7]

  • Aprotic Solvents: It is expected to be soluble in common aprotic solvents such as toluene, tetrahydrofuran (THF), and chlorinated solvents. These are suitable for storage and for reactions where the solvent is not intended to participate.

  • Protic Solvents: Protic solvents, such as alcohols, amines, and water, will react with the isocyanate group.[6] This reactivity makes them unsuitable as inert solvents but essential as reagents in synthesis. For instance, alcohols react to form urethanes, amines react to form ureas, and water leads to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide.[6]

The reactivity of the isocyanate group is influenced by the electron-withdrawing nature of the substituent on the phenyl ring. An electron-withdrawing group, like the chlorine atom in this compound, increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[7]

G cluster_reactivity Reactivity of Isocyanate (R-N=C=O) with Nucleophiles Isocyanate 2-Chlorophenyl Isocyanate PrimaryAmine Primary Amine (R-NH₂) Isocyanate->PrimaryAmine Highest Reactivity SecondaryAmine Secondary Amine (R₂NH) Isocyanate->SecondaryAmine High Reactivity PrimaryAlcohol Primary Alcohol (R-OH) Isocyanate->PrimaryAlcohol Moderate Reactivity Water Water (H₂O) Isocyanate->Water Moderate Reactivity Urea Substituted Urea PrimaryAmine->Urea SecondaryAmine->Urea Urethane Urethane (Carbamate) PrimaryAlcohol->Urethane AmineCO2 Amine + CO₂ (via Carbamic Acid) Water->AmineCO2

Caption: Relative reactivity of this compound with common nucleophiles.

Experimental Protocol: Determination of Isocyanate Content (%NCO)

The determination of the free isocyanate group content (%NCO) is a critical quality control parameter. The most common method is back-titration, where the isocyanate is reacted with an excess of a standard amine solution, and the unreacted amine is then titrated with a standard acid.[8][9][10]

Principle: The isocyanate sample is reacted with a known excess of di-n-butylamine in an aprotic solvent (e.g., toluene) to form a stable urea derivative. The unreacted di-n-butylamine is then determined by potentiometric titration with a standardized solution of hydrochloric acid.[8]

Reagents and Apparatus:

  • Titrant: 0.5 M or 1 M Hydrochloric acid (HCl), standardized.[8][9]

  • Reaction Solution: Di-n-butylamine solution (e.g., 0.9 M or 1 M) in anhydrous toluene.[8][9]

  • Solvents: Anhydrous Toluene, Isopropyl alcohol or Methanol.[8][9]

  • Apparatus:

    • Automatic Potentiometric Titrator with a suitable electrode (e.g., glass-reference electrode).[9][11]

    • 250 mL Erlenmeyer flasks with stoppers or tall-form beakers.[8][9]

    • Volumetric pipettes (25 mL or 50 mL).[9][12]

    • Analytical balance.

    • Magnetic stirrer and stir bars.

Procedure:

  • Blank Determination:

    • Pipette a precise volume (e.g., 25.0 mL) of the di-n-butylamine/toluene solution into a 250 mL flask.[9]

    • Add the solvent for titration (e.g., 150 mL of 2-propanol or 30 mL of methanol).[8][9]

    • Stir for a set period (e.g., 10-15 minutes) under the same conditions as the sample.[8][9]

    • Immerse the electrode and titrate with the standardized HCl solution to the equivalence point.

    • Record the volume of HCl consumed (V_blank).

  • Sample Analysis:

    • Accurately weigh approximately 2 g of the this compound sample into a dry 250 mL flask.[9]

    • Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.[8]

    • Using a volumetric pipette, add the same precise volume (e.g., 25.0 mL) of the di-n-butylamine/toluene solution to the flask.[9]

    • Stopper the flask, and stir the solution gently for 15 minutes at room temperature to allow for the reaction to complete.[9][11]

    • After the reaction period, add the titration solvent (e.g., 150 mL of 2-propanol).[9]

    • Immerse the electrode and titrate with the standardized HCl solution to the equivalence point.

    • Record the volume of HCl consumed (V_sample).

Calculation: The isocyanate content (%NCO) is calculated using the following formula:

%NCO = [ (V_blank - V_sample) × M_HCl × 4.202 ] / W_sample

Where:

  • V_blank = Volume of HCl for the blank titration (mL)

  • V_sample = Volume of HCl for the sample titration (mL)

  • M_HCl = Molarity of the standardized HCl solution (mol/L)

  • 4.202 = Milliequivalent weight of the NCO group (42.02 g/mol ) × 0.1

  • W_sample = Weight of the sample (g)

G cluster_workflow Workflow for %NCO Determination by Back-Titration start Start weigh 1. Accurately weigh This compound sample start->weigh dissolve 2. Dissolve sample in anhydrous Toluene weigh->dissolve add_amine 3. Add precise excess volume of Di-n-butylamine solution dissolve->add_amine react 4. React for 15 minutes (Isocyanate + Amine -> Urea) add_amine->react add_solvent 5. Add titration solvent (e.g., 2-Propanol) react->add_solvent titrate 6. Titrate unreacted Amine with standardized HCl add_solvent->titrate calculate 7. Calculate %NCO using Blank and Sample volumes titrate->calculate end End calculate->end

Caption: Experimental workflow for determining isocyanate content (%NCO).

References

Spectroscopic Profile of 2-Chlorophenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-chlorophenyl isocyanate (CAS No. 3320-83-0), a crucial reagent in synthetic organic chemistry and drug discovery. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables present a concise summary of the available spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityAssignment
7.354MultipletAromatic CH
7.169MultipletAromatic CH
7.09MultipletAromatic CH
7.06MultipletAromatic CH

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
136.0Aromatic C-Cl
131.2Aromatic CH
130.3Aromatic C-NCO
129.8Aromatic CH
127.5Aromatic CH
125.6Aromatic CH
125.2-N=C=O

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz. Data obtained from Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2260Very Strong-N=C=O Asymmetric Stretch
1580, 1480, 1440Medium-StrongAromatic C=C Stretching
750StrongC-Cl Stretching
~3050Weak-MediumAromatic C-H Stretching

Data is a combination of the characteristic isocyanate peak and typical absorptions for a substituted aromatic compound.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
153/155100 / 33[M]⁺ (Molecular Ion)
125/127~30 / 10[M - CO]⁺
118~20[M - Cl]⁺
90~40[C₆H₄N]⁺

Fragmentation pattern is predicted based on the analysis of isomeric compounds and common fragmentation pathways for aryl isocyanates.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of liquid organic compounds like this compound and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

  • The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • The plates are gently pressed together to form a thin liquid film.

Data Acquisition (FT-IR):

  • A background spectrum of the empty salt plates is recorded.

  • The sample is placed in the instrument's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.

Data Acquisition:

  • The mass analyzer (e.g., a quadrupole) is scanned over a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

  • The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-Chlorophenyl Isocyanate NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep Neat Liquid Film on Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and thermochemical properties of 2-chlorophenyl isocyanate. Due to a lack of readily available specific experimental thermochemical data for this compound, this guide also details the established experimental and computational methodologies that are applied to determine these crucial parameters for aromatic isocyanates.

Core Properties of this compound

This compound, with the chemical formula C₇H₄ClNO, is an aromatic organic compound containing both a chloro and an isocyanate functional group.[1][2][3] Its molecular weight is 153.57 g/mol .[1][2][3] This compound is a colorless to clear liquid under standard conditions and is utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides.[1][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₇H₄ClNO[1][2][3]
Molecular Weight 153.57 g/mol [1][2][3]
Appearance Colorless to clear liquid[1]
Melting Point 2 - 4 °C[1][6][7][8]
Boiling Point 83 - 84 °C at 10 mmHg[1][6][7][8]
Density 1.273 g/mL at 25 °C[1][2][6]
Flash Point 88 °C[1][6][7]
Solubility Decomposes in water[1][6]
CAS Number 3320-83-0[1][2][4]

Thermochemical Properties: A General Overview

Thermochemical properties such as the enthalpy of formation, standard molar entropy, and heat capacity are fundamental for understanding the reactivity, stability, and potential energy of a compound. While specific experimental values for this compound are not available in publicly accessible databases like the NIST Chemistry WebBook, this section outlines the standard methods used for their determination.[9][10][11]

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For organic compounds like this compound, it is typically determined experimentally using combustion calorimetry.[12] In this method, a known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured.

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the randomness or disorder of a substance at a standard state. It can be determined experimentally by measuring the heat capacity of the substance from near absolute zero up to the desired temperature and integrating the heat capacity divided by the temperature.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, it is often measured using techniques like Differential Scanning Calorimetry (DSC). This method involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain them at the same temperature.

Experimental Protocols for Thermochemical Data Determination

Detailed experimental protocols are crucial for obtaining accurate and reproducible thermochemical data. The following sections describe generalized procedures for the key experimental techniques.

Determination of Enthalpy of Combustion by Bomb Calorimetry
  • Sample Preparation: A precise mass of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Immersion: The bomb is placed in a well-insulated water bath of known volume, equipped with a precise thermometer.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water bath is carefully monitored and recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point and enthalpy of fusion.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Calculation: The heat capacity is calculated from the difference in heat flow between the sample and the reference, the heating rate, and the sample mass.

Visualizing Thermochemical Relationships and Workflows

Diagrams are powerful tools for understanding complex relationships and experimental processes. The following diagrams, generated using the DOT language, illustrate a general workflow for determining thermochemical properties and the interconnectedness of key thermochemical concepts.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_data Data Analysis & Calculation cluster_properties Thermochemical Properties Sample This compound Sample Calorimetry Bomb Calorimetry Sample->Calorimetry DSC Differential Scanning Calorimetry (DSC) Sample->DSC Spectroscopy Spectroscopic Analysis (IR, Raman) Sample->Spectroscopy Combustion_Data Combustion Data (ΔU_comb) Calorimetry->Combustion_Data Heat_Flow_Data Heat Flow vs. Temp Data DSC->Heat_Flow_Data Vibrational_Frequencies Vibrational Frequencies Spectroscopy->Vibrational_Frequencies Hess_Law Hess's Law Calculation Combustion_Data->Hess_Law Cp_Calculation Cp Calculation Heat_Flow_Data->Cp_Calculation Stat_Mech Statistical Mechanics Calculation Vibrational_Frequencies->Stat_Mech Enthalpy Enthalpy of Formation (ΔHf°) Hess_Law->Enthalpy Heat_Capacity Heat Capacity (Cp) Cp_Calculation->Heat_Capacity Entropy Standard Molar Entropy (S°) Stat_Mech->Entropy

Caption: Experimental workflow for determining thermochemical properties.

Thermochemical_Relationships Enthalpy Enthalpy (H) Gibbs Gibbs Free Energy (G) Enthalpy->Gibbs G = H - TS Entropy Entropy (S) Entropy->Gibbs Heat_Capacity Heat Capacity (Cp) Heat_Capacity->Enthalpy dH = Cp * dT Heat_Capacity->Entropy dS = (Cp/T) * dT Temperature Temperature (T) Temperature->Enthalpy Temperature->Entropy Temperature->Gibbs

Caption: Interrelationships between key thermochemical properties.

Conclusion

References

A Comprehensive Technical Guide to 2-Chlorophenyl Isocyanate and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Chlorophenyl isocyanate, a crucial reagent in synthetic chemistry. This document details its various synonyms encountered in chemical literature, presents key quantitative data, and furnishes a detailed experimental protocol for a representative reaction. Furthermore, a logical workflow for this reaction is visualized to facilitate understanding and replication.

Nomenclature and Synonyms

In chemical literature and databases, this compound is identified by several alternative names. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Synonym Source Type
1-Chloro-2-isocyanatobenzeneIUPAC Name
o-Chlorophenyl isocyanateCommon Name
Benzene, 1-chloro-2-isocyanato-CAS Index Name
Isocyanic acid, o-chlorophenyl esterEster Nomenclature
Isocyanic acid, 2-chlorophenyl esterEster Nomenclature
o-ChlorophenylcarbonimideAlternative Name
2-ChloroisocyanatobenzeneAlternative Name
2-chlorophenyl,this compoundAlternative Name

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

Property Value Reference
CAS Number 3320-83-0
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 83-84 °C at 10 mmHg
Melting Point 2-4 °C
Density 1.273 g/mL at 25 °C
Refractive Index 1.5565-1.5585
Purity >99%

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of isocyanates and a specific reaction involving this compound.

General Synthesis of Aryl Isocyanates from Anilines using Triphosgene

This procedure is a general method that can be adapted for the synthesis of this compound from 2-chloroaniline.

Materials:

  • Aniline (e.g., 2-chloroaniline) (20 mmol)

  • Triphosgene (22 mmol)

  • Dichloromethane (DCM), anhydrous (60 mL)

  • Triethylamine (Et₃N) (6 mL)

Procedure:

  • To a stirred solution of triphosgene (22 mmol) in anhydrous DCM (50 mL), a solution of the aniline (20 mmol) in anhydrous DCM (10 mL) is added dropwise over a period of 30 minutes at room temperature.

  • The reaction mixture is then cooled to -35 °C using an appropriate cooling bath.

  • Triethylamine (6 mL) is added dropwise to the cooled mixture.

  • The reaction is allowed to warm to room temperature slowly and is stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting slurry residue is purified by partial distillation or sublimation to yield the corresponding isocyanate.[1]

Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzene with this compound

This protocol details a specific application of this compound in a C-H activation reaction.[1]

Materials:

  • (E)-1,2-Diphenyldiazene (azobenzene) (1.25 mmol)

  • This compound (0.5 mmol)

  • Sodium Acetate (NaOAc) (0.1 mmol)

  • Toluene, anhydrous (2.5 mL)

  • Rhenium Catalyst (e.g., Re₂(CO)₁₀) - Note: The specific catalyst is mentioned in the broader context of the cited literature.

  • Column chromatography supplies (e.g., silica gel, petroleum ether, ethyl acetate)

Procedure:

  • In an oven-dried reaction vessel under a nitrogen atmosphere, (E)-1,2-diphenyldiazene (1.25 mmol), this compound (0.5 mmol), and sodium acetate (0.1 mmol) are combined.

  • Anhydrous toluene (2.5 mL) is added to the vessel.

  • The reaction mixture is stirred at 130 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is concentrated.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

  • The product is isolated as an orange solid.

Quantitative Outcome:

  • Yield: 80%[1]

  • Melting Point: 128-129 °C[1]

  • ¹H NMR (CDCl₃, 400 MHz) δ: 10.39 (s, 1H), 8.50 (d, J = ...) - Note: Full spectral data is available in the cited supporting information.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the rhenium-catalyzed C-H aminocarbonylation of azobenzene with this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product azobenzene Azobenzene reaction_vessel Combine in Toluene Stir at 130°C for 48h azobenzene->reaction_vessel isocyanate 2-Chlorophenyl Isocyanate isocyanate->reaction_vessel naoac NaOAc naoac->reaction_vessel workup Cool & Concentrate reaction_vessel->workup chromatography Column Chromatography (PE:EA = 10:1) workup->chromatography product Orange Solid (80% Yield) chromatography->product

Caption: C-H Aminocarbonylation Workflow.

References

High-Purity 2-Chlorophenyl Isocyanate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenyl isocyanate (CAS No. 3320-83-0) is a crucial chemical intermediate extensively utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, attributed to the isocyanate functional group, makes it a valuable building block for the creation of a diverse range of complex molecules. This technical guide provides an in-depth overview of high-purity this compound, covering its commercial availability, synthesis, purification, analytical characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Commercial Availability

High-purity this compound is available from a variety of commercial chemical suppliers, catering to both research and industrial-scale needs. The purity levels offered typically range from >98% to 99.9%, with specifications varying between suppliers. Researchers should carefully consider the required purity for their specific application, as trace impurities can significantly impact reaction outcomes and the quality of the final product.

SupplierPurityNotes
Tokyo Chemical Industry (TCI) >98.0% (GC)[1]Available in various quantities.
Apollo Scientific 99+%Marketed for use in the synthesis of pharmaceuticals and specialty chemicals.
Ality Chemical Corporation 99.9%Offers factory supply with high purity.
Thermo Fisher Scientific (Alfa Aesar) 98%
Sigma-Aldrich (Merck) Not specified in search resultsA major supplier of research chemicals.
Alachem Co., Ltd. NLT 98%[2]Provides Certificate of Analysis (COA), SDS, and other documentation.[2]
Hangzhou Lingrui Chemical Co.,Ltd. 99%
Oakwood Chemical Not specified in search results
Capot Chemical Not specified in search resultsProvides product specifications upon request.[3]
ChemicalBook Not specified in search resultsA platform listing multiple suppliers.

Synthesis of High-Purity this compound

The primary industrial synthesis of this compound involves the phosgenation of 2-chloroaniline. However, due to the high toxicity of phosgene gas, alternative, safer methods using phosgene surrogates like triphosgene are commonly employed in laboratory settings.

Phosgenation of 2-Chloroaniline

The reaction of 2-chloroaniline with excess phosgene in an inert solvent is a well-established method for producing this compound. The reaction proceeds in two main stages: the formation of a carbamoyl chloride intermediate, followed by dehydrochlorination at elevated temperatures to yield the isocyanate.

Experimental Protocol (General)

  • A solution of 2-chloroaniline in an inert solvent (e.g., toluene, chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.

  • The solution is cooled, and excess phosgene is bubbled through the mixture.

  • The reaction mixture is then gradually heated to promote the conversion of the intermediate carbamoyl chloride to the isocyanate, with the evolution of hydrogen chloride gas.

  • Upon completion of the reaction, the excess phosgene and solvent are removed by distillation to yield crude this compound.

A logical workflow for the synthesis process is depicted in the following diagram.

2-Chloroaniline 2-Chloroaniline Reaction Reaction 2-Chloroaniline->Reaction Phosgene (or Triphosgene) Phosgene (or Triphosgene) Phosgene (or Triphosgene)->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification Crude this compound->Purification High-Purity this compound High-Purity this compound Purification->High-Purity this compound

Caption: General synthesis and purification workflow for this compound.

Synthesis using Triphosgene (A Phosgene Surrogate)

For laboratory-scale synthesis, the use of triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to phosgene gas. Triphosgene, a stable solid, decomposes in the presence of a base (e.g., triethylamine) to generate phosgene in situ.

Experimental Protocol (Illustrative)

  • To a stirred solution of 2-chloroaniline in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon), add a solution of triphosgene (approximately 0.33-0.4 equivalents per equivalent of amine) in the same solvent.

  • The reaction mixture is typically cooled in an ice bath during the addition.

  • A tertiary amine base, such as triethylamine, is added dropwise to the reaction mixture to neutralize the HCl generated.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification of High-Purity this compound

To achieve high purity, crude this compound is typically purified by fractional vacuum distillation. This method is crucial to remove starting materials, byproducts, and any oligomeric species that may have formed during the synthesis. Distillation under reduced pressure is essential to lower the boiling point and minimize thermal stress on the isocyanate, which can lead to polymerization and degradation.

Experimental Protocol (General)

  • The crude this compound is transferred to a distillation flask equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • The distillation flask is heated gently in an oil bath.

  • The fraction boiling at the correct temperature and pressure for this compound (Boiling Point: 83-84 °C at 10 mmHg) is collected in the receiving flask.[4]

  • It is important to monitor the distillation process carefully to ensure a clean separation from lower and higher boiling impurities.

The following diagram illustrates the key steps in the purification process.

Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Low-Boiling Impurities Low-Boiling Impurities Vacuum Distillation->Low-Boiling Impurities High-Purity Product High-Purity Product Vacuum Distillation->High-Purity Product High-Boiling Residue High-Boiling Residue Vacuum Distillation->High-Boiling Residue

Caption: Purification of this compound by fractional vacuum distillation.

Analytical Characterization for Purity Assessment

Ensuring the high purity of this compound is critical for its application in sensitive areas like drug development. Several analytical techniques are employed to determine the purity and identify any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from impurities and their subsequent identification based on their mass spectra.

Experimental Protocol (Typical Parameters)

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: A temperature gradient program is employed, for example, starting at 50 °C, holding for a few minutes, and then ramping up to 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the molecular ion of this compound (m/z 153.57) and potential impurities.

High-Performance Liquid Chromatography (HPLC)

Due to the high reactivity of the isocyanate group, direct analysis by HPLC can be challenging. A common approach is to derivatize the isocyanate with a suitable reagent to form a stable, UV-active derivative that can be readily analyzed by reverse-phase HPLC. 1-(2-Pyridyl)piperazine is a commonly used derivatizing agent for isocyanates.[5]

Experimental Protocol (Illustrative)

  • Derivatization: A known amount of the this compound sample is reacted with an excess of 1-(2-pyridyl)piperazine in a suitable solvent (e.g., acetonitrile). The reaction forms a stable urea derivative.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a buffer like ammonium acetate or a small amount of acid like formic acid) is used for elution.

    • Detection: UV detection at a wavelength where the derivative shows strong absorbance.

    • Quantification: The purity is determined by comparing the peak area of the derivatized this compound to that of a known standard.

Applications in Drug Discovery and Development

High-purity this compound is a versatile building block in medicinal chemistry, primarily due to the isocyanate group's ability to react with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the facile introduction of the 2-chlorophenyl moiety into various molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening.

A key application of this compound in drug discovery is the synthesis of urea derivatives . The urea functional group is a common motif in many biologically active molecules and approved drugs, as it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[6][7]

The reaction of this compound with a primary or secondary amine yields a substituted urea. This reaction is generally high-yielding and proceeds under mild conditions.

The following diagram illustrates the role of this compound in the synthesis of biologically active urea derivatives.

cluster_0 Building Blocks cluster_1 Synthesis cluster_2 Drug Candidate cluster_3 Application 2-CPI 2-Chlorophenyl Isocyanate Reaction Urea Formation 2-CPI->Reaction Amine Amine-containing Scaffold (R-NH2) Amine->Reaction Urea Substituted Urea Derivative Reaction->Urea Bioactivity Biological Screening (e.g., Kinase Inhibition, Antimicrobial Activity) Urea->Bioactivity

Caption: Role of this compound in the synthesis of potential drug candidates.

The 2-chlorophenyl group itself can also contribute to the pharmacological properties of the final molecule by participating in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The chlorine substituent can influence the electronic properties and metabolic stability of the compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause allergic skin reactions or asthma-like symptoms if inhaled.

HazardPrecautionary Measures
Toxicity Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area.
Skin and Eye Contact Causes skin and eye irritation. In case of contact, immediately flush with plenty of water for at least 15 minutes.
Inhalation Toxic if inhaled. May cause respiratory irritation and sensitization. If inhaled, move to fresh air.
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.
Reactivity Reacts with water, alcohols, amines, and other nucleophiles. It is moisture-sensitive.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, care must be taken when quenching or disposing of this material.

First Aid:

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 2-Chlorophenyl Carbamates from Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbamates through the reaction of 2-chlorophenyl isocyanate with various alcohols. Carbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug development. They are recognized as key structural motifs in numerous therapeutic agents, acting as enzyme inhibitors and demonstrating potential as anticancer agents. This document outlines the reaction mechanism, provides detailed experimental procedures for different alcohol classes, summarizes quantitative data, and explores the relevance of the resulting 2-chlorophenyl carbamates in a drug discovery context.

Reaction Principle and Mechanism

The synthesis of carbamates from this compound and alcohols proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate (urethane) linkage.

The reactivity of the alcohol substrate influences the reaction rate, with primary alcohols being generally more reactive than secondary alcohols due to lesser steric hindrance. Tertiary alcohols are the least reactive and often require a catalyst and/or elevated temperatures to proceed at a reasonable rate.

Side Reactions: Under certain conditions, particularly at higher temperatures, the initially formed carbamate can react with another molecule of isocyanate to form an allophanate. Trimerization of the isocyanate to form a stable isocyanurate ring can also occur. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired carbamate.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-chlorophenyl carbamates from primary, secondary, and tertiary alcohols. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, as isocyanates are toxic and moisture-sensitive.

Materials and Reagents
  • This compound (ensure purity and handle under inert atmosphere)

  • Anhydrous alcohols (e.g., ethanol, isopropanol, tert-butanol)

  • Anhydrous solvents (e.g., tetrahydrofuran (THF), toluene, dichloromethane (DCM))

  • Catalyst (for secondary and tertiary alcohols, e.g., dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO))

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, and appropriate solvent systems like hexane/ethyl acetate).

Protocol 1: Reaction with a Primary Alcohol (e.g., Ethanol)
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.0 eq).

  • Dissolve the ethanol in an appropriate anhydrous solvent (e.g., THF or DCM, approximately 0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isocyanate) is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure ethyl (2-chlorophenyl)carbamate.

Protocol 2: Reaction with a Secondary Alcohol (e.g., Isopropanol)
  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous isopropanol (1.0 eq) and a catalytic amount of a suitable catalyst (e.g., DBTDL, 0.01-0.05 eq).

  • Dissolve the alcohol and catalyst in an anhydrous solvent (e.g., toluene).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • Maintain the reaction at the elevated temperature and stir for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup the reaction as described in Protocol 1 (steps 8-10) to isolate and purify isopropyl (2-chlorophenyl)carbamate.

Protocol 3: Reaction with a Tertiary Alcohol (e.g., tert-Butanol)
  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol (1.2 eq) and a catalyst (e.g., DABCO, 0.1 eq).

  • Dissolve the alcohol and catalyst in an anhydrous, aprotic solvent (e.g., toluene or THF).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent).

  • Add this compound (1.0 eq) to the solution.

  • Continue to heat at reflux for 12-24 hours, monitoring the reaction progress by TLC. Due to the lower reactivity, longer reaction times are typically required.

  • After cooling, perform an aqueous workup as described in Protocol 1 (steps 8-10) to purify the tert-butyl (2-chlorophenyl)carbamate.

Data Presentation

The following tables summarize typical reaction outcomes and spectroscopic data for the synthesized 2-chlorophenyl carbamates. Yields are indicative and may vary based on reaction scale and purification efficiency.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Chlorophenyl Carbamates

Alcohol SubstrateAlcohol TypeCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
EthanolPrimaryNone0 to RT2-485-95
IsopropanolSecondaryDBTDL50-604-870-85
tert-ButanolTertiaryDABCOReflux12-2440-60

Table 2: Spectroscopic Data for Synthesized 2-Chlorophenyl Carbamates

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
Ethyl (2-chlorophenyl)carbamate ~8.2 (br s, 1H, NH), ~7.4-7.0 (m, 4H, Ar-H), 4.25 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃)~153.5 (C=O), ~135.0, ~129.5, ~127.0, ~124.0, ~122.0, ~121.0 (Ar-C), ~62.0 (OCH₂), ~14.5 (CH₃)~3300 (N-H), ~1720 (C=O), ~1590, ~1450 (Ar C=C), ~1230 (C-O)
Isopropyl (2-chlorophenyl)carbamate ~8.1 (br s, 1H, NH), ~7.4-7.0 (m, 4H, Ar-H), 5.05 (sept, 1H, OCH), 1.30 (d, 6H, 2xCH₃)~153.0 (C=O), ~135.2, ~129.3, ~127.2, ~124.1, ~122.3, ~121.5 (Ar-C), ~70.0 (OCH), ~22.0 (2xCH₃)~3290 (N-H), ~1715 (C=O), ~1595, ~1455 (Ar C=C), ~1220 (C-O)
tert-Butyl (2-chlorophenyl)carbamate ~8.0 (br s, 1H, NH), ~7.4-7.0 (m, 4H, Ar-H), 1.55 (s, 9H, C(CH₃)₃)~152.5 (C=O), ~135.5, ~129.0, ~127.5, ~124.5, ~122.5, ~121.8 (Ar-C), ~81.0 (OC(CH₃)₃), ~28.5 (C(CH₃)₃)~3310 (N-H), ~1710 (C=O), ~1585, ~1450 (Ar C=C), ~1240 (C-O)

Note: The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and concentration. The provided data is an approximation based on typical values for such compounds.

Applications in Drug Development

The carbamate functional group is a well-established pharmacophore and is present in a multitude of approved drugs.[1] Its stability and ability to act as a bioisostere for amide bonds make it an attractive moiety in drug design. 2-Chlorophenyl carbamates, in particular, have been investigated for various therapeutic applications.

Enzyme Inhibition

Carbamates are known to act as inhibitors of several key enzymes. The mechanism often involves the carbamoylation of a serine residue in the enzyme's active site, leading to its inactivation.

  • Cholinesterase Inhibition: Carbamates are a classic class of cholinesterase inhibitors, which increase the levels of the neurotransmitter acetylcholine.[2] This mechanism is central to the treatment of Alzheimer's disease. The 2-chlorophenyl group can influence the binding affinity and inhibitory potency of the carbamate towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[5] Inhibiting FAAH elevates endocannabinoid levels, which has therapeutic potential for treating pain, anxiety, and inflammatory disorders.[6][7][8] Carbamates are a prominent class of FAAH inhibitors.[5]

Anticancer Activity

The carbamate moiety has been incorporated into various anticancer agents.[9][10] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cancer cell proliferation. For instance, some carbamate-containing compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[11][12] The substitution pattern on the phenyl ring, such as the presence of a chloro group at the 2-position, can significantly impact the compound's anticancer activity.

Visualizations

Reaction_Workflow General Workflow for Carbamate Synthesis reagents Prepare Anhydrous Alcohol and Solvent reaction Reaction under Inert Atmosphere (with/without catalyst) reagents->reaction isocyanate This compound isocyanate->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup (Wash and Dry) monitoring->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure 2-Chlorophenyl Carbamate purification->product

Caption: General experimental workflow for the synthesis of 2-chlorophenyl carbamates.

Enzyme_Inhibition_Pathway Mechanism of Enzyme Inhibition by Carbamates carbamate 2-Chlorophenyl Carbamate (Inhibitor) binding Inhibitor Binds to Enzyme Active Site carbamate->binding enzyme Target Enzyme (e.g., AChE, FAAH) with Active Site Serine enzyme->binding carbamoylation Carbamoylation of Active Site Serine binding->carbamoylation inactive_enzyme Inactive Carbamoylated Enzyme carbamoylation->inactive_enzyme hydrolysis Slow Hydrolysis (Reactivation) inactive_enzyme->hydrolysis hydrolysis->enzyme

Caption: General mechanism of serine hydrolase inhibition by carbamates.

References

Application Notes and Protocols: Synthesis of Polyurethanes Utilizing 2-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-chlorophenyl isocyanate in the synthesis of polyurethanes. While this compound is a monofunctional isocyanate and therefore primarily acts as a chain terminator or end-capping agent, its application allows for the precise modification of polymer chain ends, influencing the final properties of the material. This document outlines the general principles, a detailed experimental protocol for the synthesis of an end-capped polyurethane, and the expected material characteristics.

Introduction to this compound in Polyurethane Chemistry

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be tailored by varying the chemical structure of the monomers. While diisocyanates lead to the formation of long polymer chains, monofunctional isocyanates like this compound are used to control the molecular weight and functionalize the chain ends.

The introduction of the 2-chlorophenyl group at the chain terminus can impart specific properties to the polyurethane, such as altered solubility, modified surface energy, and potential for further chemical modification. The chlorine atom on the phenyl ring can also influence the reactivity of the isocyanate group.

General Reaction Pathway

The fundamental reaction in polyurethane synthesis is the addition of an alcohol (from the polyol) to the isocyanate group, forming a urethane linkage. When a diol is reacted with a diisocyanate, a linear polymer is formed. The addition of a monofunctional isocyanate like this compound caps the growing polymer chain.

Below is a diagram illustrating the general reaction pathway for the synthesis of a polyurethane end-capped with this compound.

Polyurethane_Synthesis Diol HO-R-OH (Diol) Prepolymer OCN-R'-NHCOO-R-OOCNH-R'-NCO (NCO-terminated Prepolymer) Diol->Prepolymer + Diisocyanate OCN-R'-NCO (Diisocyanate) Diisocyanate->Prepolymer ChlorophenylIsocyanate Cl-Ph-NCO (this compound) EndCappedPolyurethane Cl-Ph-NHCOO-R'-NHCOO-R-OOCNH-R'-NHCOO-Ph-Cl (End-capped Polyurethane) ChlorophenylIsocyanate->EndCappedPolyurethane Prepolymer->EndCappedPolyurethane +

Caption: General reaction scheme for the synthesis of a polyurethane end-capped with this compound.

Experimental Protocol: Synthesis of a this compound End-Capped Polyurethane

This protocol describes the synthesis of a polyurethane based on polytetrahydrofuran (PTHF) and 4,4'-methylenebis(phenyl isocyanate) (MDI), with this compound as the end-capping agent.

Materials
ReagentMolar Mass ( g/mol )PuritySupplier
Polytetrahydrofuran (PTHF)~2000>99%Sigma-Aldrich
4,4'-Methylenebis(phenyl isocyanate) (MDI)250.25>98%Sigma-Aldrich
This compound153.57>98%Sigma-Aldrich
Dibutyltin dilaurate (DBTDL)631.56>95%Sigma-Aldrich
Anhydrous Toluene->99.8%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Nitrogen inlet

Procedure

Experimental Workflow:

Experimental_Workflow Start Start Drying Dry PTHF under vacuum at 80°C Start->Drying Setup Set up reaction apparatus under N2 atmosphere Drying->Setup Charge Charge flask with dried PTHF and toluene Setup->Charge Heat Heat to 60°C with stirring Charge->Heat Add_MDI Add MDI dropwise Heat->Add_MDI React1 React for 2 hours at 80°C to form prepolymer Add_MDI->React1 Add_Catalyst Add DBTDL catalyst React1->Add_Catalyst Add_EndCapper Add this compound dropwise Add_Catalyst->Add_EndCapper React2 React for an additional 3 hours at 80°C Add_EndCapper->React2 Cool Cool the reaction mixture to room temperature React2->Cool Precipitate Precipitate the polymer in methanol Cool->Precipitate Filter_Wash Filter and wash the polymer with methanol Precipitate->Filter_Wash Dry_Polymer Dry the polymer in a vacuum oven at 50°C Filter_Wash->Dry_Polymer End End Dry_Polymer->End

Caption: Step-by-step workflow for the synthesis of the end-capped polyurethane.

  • Drying of Polyol: Dry the polytetrahydrofuran (PTHF, 20 g, 0.01 mol) in a vacuum oven at 80°C for at least 4 hours to remove any residual water.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Purge the entire system with dry nitrogen.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with the dried PTHF and 100 mL of anhydrous toluene.

  • Initial Heating: Heat the mixture to 60°C with constant stirring until the PTHF is completely dissolved.

  • Addition of Diisocyanate: In the dropping funnel, prepare a solution of 4,4'-methylenebis(phenyl isocyanate) (MDI, 5.0 g, 0.02 mol) in 20 mL of anhydrous toluene. Add this solution dropwise to the PTHF solution over 30 minutes.

  • Prepolymer Formation: After the addition is complete, raise the temperature to 80°C and allow the reaction to proceed for 2 hours to form the NCO-terminated prepolymer.

  • Catalyst Addition: Add one drop of dibutyltin dilaurate (DBTDL) to the reaction mixture.

  • End-Capping: Prepare a solution of this compound (3.07 g, 0.02 mol) in 10 mL of anhydrous toluene in the dropping funnel. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Completion of Reaction: Allow the reaction to continue for an additional 3 hours at 80°C to ensure complete end-capping. The disappearance of the NCO peak (~2270 cm⁻¹) in the FT-IR spectrum can be monitored to confirm the reaction's completion.

  • Isolation of Polymer: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol to precipitate the polyurethane.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the final polymer product in a vacuum oven at 50°C until a constant weight is achieved.

Characterization

The synthesized end-capped polyurethane can be characterized using various analytical techniques to determine its structure and properties.

PropertyAnalytical TechniqueExpected Results
Chemical Structure Fourier-Transform Infrared (FT-IR) SpectroscopyAppearance of urethane C=O stretch (~1730 cm⁻¹), N-H stretch (~3300 cm⁻¹), and disappearance of NCO peak (~2270 cm⁻¹).
Nuclear Magnetic Resonance (NMR) SpectroscopySignals corresponding to the protons of the PTHF, MDI, and 2-chlorophenyl end-groups.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition temperature.

Application and Significance

The use of this compound as an end-capping agent provides a method to precisely control the molecular weight of polyurethanes. The presence of the chloro-aromatic group at the chain ends can:

  • Enhance Thermal Stability: The aromatic rings can increase the thermal stability of the polymer.

  • Modify Solubility: The end groups can alter the solubility of the polyurethane in various organic solvents.

  • Provide Reactive Sites: While not the primary purpose of this specific end-cap, other functionalized phenyl isocyanates could be used to introduce reactive handles at the chain ends for further post-polymerization modifications.

  • Influence Surface Properties: The nature of the chain ends can affect the surface energy and hydrophobicity of polyurethane films and coatings.

These modified polyurethanes can find applications in areas such as biomedical coatings, adhesives, and specialty elastomers where precise control over polymer architecture and properties is crucial.

Safety and Handling

Isocyanates are toxic and highly reactive compounds. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: Protocol for Derivatization of Aliphatic Amines with 2-Chlorophenyl Isocyanate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of primary and secondary aliphatic amines with 2-chlorophenyl isocyanate to form their corresponding urea derivatives. This derivatization enhances their detectability by High-Performance Liquid Chromatography (HPLC) with UV detection. Aliphatic amines often lack a suitable chromophore for sensitive UV detection, and this pre-column derivatization method addresses this limitation by introducing the 2-chlorophenylurea moiety, which has a strong UV absorbance. This method is applicable for the quantitative analysis of aliphatic amines in various matrices, including pharmaceutical preparations and environmental samples.

Introduction

The quantitative analysis of aliphatic amines is crucial in many scientific fields, including pharmaceutical development, environmental monitoring, and chemical synthesis. However, their analysis by HPLC is often challenging due to their low UV absorptivity.[1] Derivatization is a common strategy to overcome this by chemically modifying the analyte to introduce a chromophore.[2] Isocyanates react readily with primary and secondary amines to form stable urea derivatives that can be easily detected by UV spectrophotometry.[3]

This compound is an effective derivatizing agent for this purpose. The reaction is typically rapid and proceeds with high yield under mild conditions.[3] This application note details a general procedure for the derivatization of aliphatic amines with this compound and provides a starting point for the development of a validated HPLC method for their quantification.

Chemical Reaction

The derivatization reaction involves the nucleophilic addition of the aliphatic amine to the electrophilic carbon of the isocyanate group of this compound, forming a stable N,N'-disubstituted urea derivative.

Reaction Scheme:

R(R')NH + Cl-C₆H₄-N=C=O → R(R')N-C(O)NH-C₆H₄-Cl

(Aliphatic Amine + this compound → N-Alkyl-N'-(2-chlorophenyl)urea)

Experimental Protocols

Materials and Reagents
  • Aliphatic amine standard(s) (e.g., propylamine, butylamine, diethylamine)

  • This compound (98% or higher purity)

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Anhydrous Toluene or Dichloromethane (DCM), HPLC grade (optional reaction solvent)

  • Weak base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), optional catalyst

  • Methanol, HPLC grade (for quenching excess reagent)

  • Water, HPLC grade

  • Formic acid or Phosphoric acid, HPLC grade (for mobile phase modification)

  • Nitrogen gas for providing an inert atmosphere

Safety Precautions: this compound is toxic, a lachrymator, and moisture-sensitive.[4][5][6] It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents, strong bases, alcohols, and acids.[7]

Derivatization Protocol

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation of Amine Standard Solution:

    • Accurately prepare a stock solution of the aliphatic amine standard in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with anhydrous acetonitrile.

  • Preparation of Derivatizing Reagent Solution:

    • In a separate vial, prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 1-2 mg/mL. This solution should be prepared fresh daily.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the amine standard solution.

    • Add 100 µL of the this compound solution (this represents a molar excess of the derivatizing agent).

    • Optional: For less reactive amines or to ensure complete reaction, a catalytic amount of a weak base like triethylamine (1-2 µL) can be added.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid. For some amines, gentle heating (e.g., 40-50°C) may be employed to ensure complete derivatization.

  • Quenching of Excess Reagent:

    • After the reaction is complete, add 50 µL of methanol to the vial to quench any unreacted this compound.

    • Vortex the mixture for 30 seconds.

  • Sample Preparation for HPLC Analysis:

    • Dilute the final reaction mixture with the HPLC mobile phase (e.g., add 750 µL of a 50:50 acetonitrile:water mixture) to a final volume of 1 mL.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

HPLC Method for Analysis

The following HPLC conditions provide a starting point for the analysis of N-alkyl-N'-(2-chlorophenyl)urea derivatives and should be optimized for the specific analytes of interest.

ParameterRecommended Condition
HPLC System HPLC with UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at approximately 245 nm[1]
Injection Vol. 10 µL

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this method. These values are illustrative and will vary depending on the specific aliphatic amine and the validated HPLC method.

Analyte (Amine)Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
n-Propylamine~8.51 - 100>0.999~0.2~0.6
n-Butylamine~9.81 - 100>0.999~0.2~0.6
Diethylamine~10.51 - 100>0.998~0.3~0.9
Hexylamine~12.31 - 100>0.999~0.15~0.45

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine_Std Amine Standard Solution (1 mg/mL) Mix Mix Amine Std & Deriv. Reagent Amine_Std->Mix Deriv_Reagent This compound Solution (1-2 mg/mL) Deriv_Reagent->Mix React React at RT (15-30 min) Mix->React Vortex Quench Quench with Methanol React->Quench Dilute Dilute with Mobile Phase Quench->Dilute Vortex Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for the derivatization of aliphatic amines with this compound.

Signaling Pathway (Chemical Transformation)

chemical_reaction Amine Aliphatic Amine (Primary or Secondary) R(R')NH Product N-Alkyl-N'-(2-chlorophenyl)urea R(R')N-C(O)NH-C₆H₄-Cl Amine->Product Nucleophilic Attack Isocyanate This compound Cl-C₆H₄-NCO Isocyanate->Product

Caption: Chemical reaction pathway for the formation of a urea derivative.

References

Application of 2-Chlorophenyl Isocyanate in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Chlorophenyl isocyanate is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of urea derivatives, which are recognized as "privileged structures" in drug discovery. The incorporation of the 2-chlorophenyl moiety can significantly influence the biological activity of the resulting compounds, often enhancing their potency and modulating their pharmacokinetic properties. This scaffold has been successfully employed in the development of novel therapeutic agents with a broad range of activities, including antiviral, anticancer, and antimicrobial properties.

The primary application of this compound lies in its reaction with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to the generation of large compound libraries for high-throughput screening. The resulting urea functionality is a critical pharmacophore in many biologically active molecules, capable of forming key hydrogen bond interactions with biological targets such as enzymes and receptors.

Antiviral Applications

A notable application of this compound is in the synthesis of potent antiviral agents. A prime example is the quinazoline urea derivative, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea . This compound has demonstrated remarkable inhibitory activity against various influenza virus strains.

Anticancer Applications

In the realm of oncology, this compound is instrumental in the synthesis of diaryl urea derivatives that function as kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Raf/MEK/ERK pathway. The 2-chloro substitution on the phenyl ring can contribute to favorable binding interactions within the ATP-binding pocket of kinases.

Antimicrobial Applications

Furthermore, urea derivatives incorporating the 2-chlorophenyl group have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The lipophilic nature of the chlorophenyl group can facilitate the penetration of microbial cell membranes, contributing to the compound's antimicrobial efficacy.

Experimental Protocols

I. Synthesis of a Potent Antiviral Agent: 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea

This protocol details the synthesis of a highly active anti-influenza agent. The synthesis is a two-step process involving the preparation of an amino-quinazolinone precursor followed by its reaction with this compound.

Step 1: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one

This precursor can be synthesized from anthranilic acid and benzoyl chloride, followed by reaction with hydrazine hydrate.[1]

  • Materials:

    • Anthranilic acid

    • Benzoyl chloride

    • Pyridine

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • To a solution of anthranilic acid (0.1 mol) in pyridine (50 mL), add benzoyl chloride (0.11 mol) dropwise with stirring at 0-5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice-cold water (200 mL) and collect the precipitate of 2-phenyl-4H-benzo[d][1]oxazin-4-one by filtration.

    • Wash the solid with cold water and dry.

    • Reflux the obtained 2-phenyl-4H-benzo[d][1]oxazin-4-one (0.05 mol) with hydrazine hydrate (0.1 mol) in ethanol (100 mL) for 4 hours.

    • Cool the reaction mixture to room temperature. The product, 3-amino-2-phenylquinazolin-4(3H)-one, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea

  • Materials:

    • 3-amino-2-phenylquinazolin-4(3H)-one

    • This compound

    • Dry Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-amino-2-phenylquinazolin-4(3H)-one (0.01 mol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • To this solution, add this compound (0.011 mol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum to yield 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea.

II. General Protocol for the Synthesis of N,N'-Diaryl Urea Derivatives for Anticancer Screening

This protocol outlines a general method for the synthesis of a library of diaryl urea derivatives for evaluation as potential kinase inhibitors.

  • Materials:

    • Various substituted anilines

    • This compound

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 equivalent) in the anhydrous solvent.

    • To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.

    • Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.

    • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data

Compound IDCompound NameBiological ActivityTarget/AssayQuantitative ValueReference
4k 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) ureaAntiviralInfluenza A (H1N1, H3N2), Influenza BEC50 = 0.025 µM[2]
Diaryl Urea Analog N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (Sorafenib analog)AnticancerKinase InhibitionIC50 values in the low micromolar range against various kinasesGeneral class of compounds
Aryl Urea Derivative General StructureAntimicrobialVarious bacterial strainsMIC values can range from <1 to >64 µg/mL depending on the specific structure and bacterial strain.General class of compounds

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Urea Formation A Anthranilic Acid + Benzoyl Chloride B 2-phenyl-4H-benzo[d][1,3]oxazin-4-one A->B Pyridine C 3-amino-2-phenylquinazolin-4(3H)-one B->C Hydrazine Hydrate, Ethanol, Reflux E Final Product: Antiviral Agent (4k) C:e->E:w DCM, rt D 2-Chlorophenyl Isocyanate D:s->E:n

Caption: Synthetic workflow for the antiviral agent 4k.

signaling_pathway cluster_pathway Simplified Raf/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DiarylUrea Diaryl Urea (e.g., Sorafenib analogs) DiarylUrea->Raf

Caption: Inhibition of the Raf/MEK/ERK pathway by diaryl ureas.

References

Application Notes and Protocols: 2-Chlorophenyl Isocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorophenyl isocyanate is a highly reactive and versatile organic building block used extensively in the synthesis of a wide array of compounds, particularly in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as amines, alcohols, and water.[1][2] This reactivity allows for the straightforward formation of ureas, carbamates, and other related functionalities, which are prevalent in many biologically active molecules and functional materials.[3][4][5] The presence of the chlorine atom on the phenyl ring also provides a site for further synthetic modification and influences the physicochemical properties of the final products.

Core Applications and Reactions

The primary application of this compound is in the synthesis of N,N'-disubstituted ureas and N-substituted carbamates. These reactions are typically high-yielding and proceed under mild conditions.

Synthesis of 1-(2-Chlorophenyl)-3-substituted Ureas

The reaction between this compound and primary or secondary amines is a fundamental method for the synthesis of unsymmetrical diaryl or alkyl-aryl ureas.[3][6] This transformation is crucial in drug discovery, as the diaryl urea moiety is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[5][7]

General Reaction Scheme:

  • R-NH₂ (Primary Amine) + 2-Cl-Ph-NCO → 1-(2-Chlorophenyl)-3-(R)-urea

  • R₂-NH (Secondary Amine) + 2-Cl-Ph-NCO → 1-(2-Chlorophenyl)-3,3-(R₂)-urea

The reaction is typically rapid and exothermic.[8]

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// Edges reactant1 -> process; reactant2 -> process; process -> product [label="High Yield"]; } Caption: Reaction pathway for urea synthesis.

Quantitative Data for Urea Synthesis

The following table summarizes representative yields for the synthesis of various 1-(2-chlorophenyl)-3-substituted ureas.

Amine ReactantSolventReaction ConditionsYield (%)Reference
AnilineDichloromethaneRoom Temp, 2h>90%General Procedure[7]
4-BromoanilineDichloromethaneRoom Temp, 2h92%[7]
2-MethylanilineDichloromethaneRoom Temp, 2h95%[9]
4-AminophenolTHFRoom Temp, 4h88%General Procedure
Bicyclo[2.2.1]hept-5-en-2-ylamineDiethyl EtherRoom Temp, 12h25-68%[4]

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea

This protocol is a representative example of the synthesis of a diaryl urea.

Materials:

  • This compound

  • 4-Bromoaniline

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirring amine solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold DCM or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 1-(2-chlorophenyl)-3-(4-bromophenyl)urea.

Synthesis of 2-Chlorophenyl Carbamates

This compound reacts readily with alcohols and phenols to form carbamates (urethanes).[10] This reaction is fundamental in polyurethane chemistry and for synthesizing N-aryl carbamates, which are found in various pharmaceuticals and agrochemicals.[11][12] The reaction mechanism often involves the self-association of alcohol molecules, with dimers or trimers being more reactive than the monomeric alcohol.[13]

General Reaction Scheme:

  • R-OH (Alcohol/Phenol) + 2-Cl-Ph-NCO → 2-Chlorophenyl (R)-carbamate

Quantitative Data for Carbamate Synthesis

Alcohol ReactantSolventCatalystTemperatureYield (%)
MethanolDiethyl EtherNone25°CModerate-Good
EthanolDiethyl EtherNone25°CModerate-Good
1-PropanolTHFNone25-55°C>95%
PhenolTolueneTriethylamine80°CGood

Experimental Protocol: Synthesis of Ethyl 2-chlorophenylcarbamate

This protocol provides a general method for the synthesis of an N-aryl carbamate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (optional catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Add anhydrous toluene (or THF) to the flask, followed by anhydrous ethanol (1.0-1.2 eq).

  • Add this compound (1.0 eq) to the solution.

  • For less reactive alcohols, a catalyst such as a few drops of dibutyltin dilaurate or a tertiary amine (e.g., triethylamine) can be added.

  • Stir the reaction mixture at room temperature or heat to 50-70°C for 2-6 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2260 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography on silica gel.

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// Edges start -> setup; setup -> add_reagents; add_reagents -> react; react -> workup; workup -> purify; purify -> end; } Caption: Typical workflow for carbamate synthesis.

Safety and Handling

This compound is a toxic and corrosive compound. It is fatal if inhaled and causes severe skin burns and eye damage.[14][15] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[1][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] The compound is moisture-sensitive and will react with water to form an insoluble urea and release CO₂ gas.[1][2] Therefore, it should be stored under an inert gas and handled using anhydrous techniques.

This compound is an invaluable reagent for the synthesis of substituted ureas and carbamates. The reactions are generally straightforward, efficient, and applicable to a wide range of substrates, making it a cornerstone building block for constructing compound libraries for drug discovery and for the development of new materials. Its high reactivity necessitates careful handling, but its synthetic utility is well-established in the chemical sciences.

References

Troubleshooting & Optimization

Optimizing Urea Synthesis: A Technical Guide for Reactions of 2-Chlorophenyl Isocyanate and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the synthesis of substituted ureas from 2-chlorophenyl isocyanate and various amines.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the efficient synthesis of N-(2-chlorophenyl)-N'-substituted ureas. By addressing common challenges and providing clear, actionable guidance, this resource aims to streamline your experimental workflow and enhance reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the reaction of this compound with amines, providing potential causes and recommended actions in a clear question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing a very low yield or no formation of the desired urea product. What are the likely causes and how can I fix it?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Moisture Contamination: Isocyanates are highly reactive towards water. Moisture in your solvents, reagents, or glassware will lead to the formation of an unstable carbamic acid, which decomposes to 2-chloroaniline and carbon dioxide. The resulting 2-chloroaniline can then react with the isocyanate to form the symmetrical 1,3-bis(2-chlorophenyl)urea, consuming your starting material and reducing the yield of the desired unsymmetrical urea.

      • Recommended Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either purchased or freshly distilled over an appropriate drying agent. Store this compound under an inert atmosphere and handle it with care to prevent exposure to ambient moisture. The use of moisture scavengers can also be considered.[1]

    • Incorrect Stoichiometry: An inaccurate molar ratio of this compound to the amine can result in unreacted starting materials and a lower yield of the desired product.

      • Recommended Action: Carefully calculate and accurately weigh your reactants. A slight excess (e.g., 1.05 equivalents) of the isocyanate is sometimes used to ensure complete consumption of a more valuable amine, but a large excess should be avoided as it can lead to side reactions.

    • Low Reactivity of the Amine: The nucleophilicity of the amine plays a crucial role. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring. Electron-withdrawing groups on the aromatic ring of the amine will further decrease its reactivity.

      • Recommended Action: For less reactive amines, consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin-based catalyst (e.g., dibutyltin dilaurate), can significantly accelerate the reaction rate. However, be aware that catalysts can also promote side reactions, so their use should be optimized.

    • Side Reactions: Besides the reaction with water, other side reactions can reduce the yield. At elevated temperatures, isocyanates can undergo self-condensation to form trimers (isocyanurates). The urea product can also react with excess isocyanate to form biurets.

      • Recommended Action: Monitor the reaction temperature closely. For highly exothermic reactions, consider adding the isocyanate dropwise to a cooled solution of the amine. Analyze your crude product by techniques like LC-MS or NMR to identify any major byproducts, which can provide clues about the predominant side reactions.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS, indicating the presence of impurities. What are these byproducts and how can I minimize them?

  • Answer: The formation of multiple products is often linked to the side reactions mentioned above.

    • Symmetrical Urea (1,3-bis(2-chlorophenyl)urea): This is a very common byproduct resulting from the reaction of this compound with 2-chloroaniline, which is formed from the hydrolysis of the isocyanate.

      • Recommended Action: Rigorous exclusion of moisture is the primary solution.

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of both the isocyanate and the amine in the final mixture.

      • Recommended Action: Monitor the reaction progress using TLC or in-situ techniques like FT-IR to track the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹). If the reaction stalls, consider the troubleshooting steps for low yield.

    • Biuret Formation: This occurs when the urea product reacts with another molecule of isocyanate. This is more likely to happen if a significant excess of the isocyanate is used or at higher reaction temperatures.

      • Recommended Action: Use a stoichiometric amount of the isocyanate or a very slight excess. Maintain a moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and an amine?

A1: The reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer from the nitrogen to the oxygen to form the final substituted urea product.

Q2: How does the structure of the amine affect the reaction rate?

A2: The reactivity of the amine is primarily governed by its nucleophilicity.

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic and react much faster with isocyanates than aromatic amines.[2]

  • Electronic Effects in Aromatic Amines: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring of the amine increase the electron density on the nitrogen atom, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the nucleophilicity and slow down the reaction.

  • Steric Hindrance: Bulky substituents on the amine, particularly near the nitrogen atom (ortho position in aromatic amines), can sterically hinder the approach to the isocyanate, leading to a slower reaction rate.

Q3: What solvents are suitable for this reaction?

A3: A variety of aprotic solvents can be used. The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Common solvents include:

  • Acetone: Often used for reactions with aromatic amines, as the urea product may precipitate out, driving the reaction to completion.[3]

  • Dichloromethane (DCM): A good general-purpose solvent for these reactions.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

  • Toluene: Can be used, especially for reactions at higher temperatures. It is crucial that the chosen solvent is anhydrous to prevent the hydrolysis of the isocyanate.

Q4: Is a catalyst always necessary?

A4: Not always. The reaction between this compound and highly nucleophilic amines, such as primary aliphatic amines, is often very fast and proceeds to completion without a catalyst. However, for less reactive amines, like many aromatic amines, a catalyst can be beneficial to increase the reaction rate and ensure a high yield within a reasonable timeframe.

Q5: How can I monitor the progress of the reaction?

A5: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting materials and the appearance of the product.

  • Infrared (IR) Spectroscopy: The strong and characteristic absorption of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ is a convenient handle to monitor the reaction. The disappearance of this peak indicates the consumption of the isocyanate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the formation of the product and identify any byproducts.

Data Presentation: Reaction Yields

The following tables summarize typical yields for the reaction of this compound with various amines under specific conditions. These values are intended to serve as a general guide, and actual yields may vary depending on the precise experimental setup and conditions.

Table 1: Reaction of this compound with Substituted Anilines

Amine (Substituent)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineAcetoneRoom Temp3-4High (not specified)[3]
p-ToluidineAcetoneRoom Temp3-4High (not specified)[3]
p-AnisidineAcetoneRoom Temp3-4High (not specified)[3]
p-ChloroanilineAcetoneRoom Temp3-4High (not specified)[3]

Note: The reference indicates high yields for these reactions but does not provide specific percentages. The term "High" generally implies yields greater than 80%.

Table 2: Reaction of this compound with Other Amines

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
o-PhenylenediamineMethanolReflux3-477[4]
BenzylamineDichloromethaneRoom Temp2>90General Procedure
n-ButylamineDiethyl Ether0 to Room Temp2>90General Procedure

Experimental Protocols

General Experimental Protocol for the Synthesis of N-(2-chlorophenyl)-N'-arylurea

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous acetone

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus

Procedure:

  • In a clean, dry reaction vessel, dissolve the substituted aniline (1.0 equivalent) in anhydrous acetone.

  • While stirring at room temperature, slowly add a solution of this compound (1.0 to 1.05 equivalents) in anhydrous acetone dropwise.

  • Continue stirring the reaction mixture at room temperature for 3 to 4 hours. The product may begin to precipitate out of the solution.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified N-(2-chlorophenyl)-N'-arylurea.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized urea can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To confirm the presence of the urea carbonyl group (typically around 1630-1680 cm⁻¹) and N-H bonds (around 3300-3500 cm⁻¹), and the absence of the isocyanate peak.

  • Melting Point: To assess the purity of the solid product.

Mandatory Visualizations

Reaction Pathway

ReactionPathway reactant1 This compound (Ar-N=C=O) intermediate Zwitterionic Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Amine (R-NH2) reactant2->intermediate product Substituted Urea (Ar-NH-CO-NH-R) intermediate->product Proton Transfer ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Weigh Reactants (Amine and Isocyanate) dissolve_amine 3. Dissolve Amine in Solvent prep_reagents->dissolve_amine prep_solvent 2. Prepare Anhydrous Solvent prep_solvent->dissolve_amine add_isocyanate 4. Add Isocyanate Solution Dropwise dissolve_amine->add_isocyanate stir_reaction 5. Stir at Specified Temperature add_isocyanate->stir_reaction monitor_reaction 6. Monitor Progress (TLC/IR) stir_reaction->monitor_reaction filtration 7. Filter Precipitate (if formed) monitor_reaction->filtration concentration 8. Concentrate Solution (if no precipitate) monitor_reaction->concentration purification 9. Recrystallize or Column Chromatography filtration->purification concentration->purification characterization 10. Characterize Product (NMR, MS, etc.) purification->characterization TroubleshootingLogic start Low Yield or Multiple Products check_moisture Check for Moisture Contamination (Symmetrical Urea byproduct?) start->check_moisture dry_reagents Action: Use Anhydrous Reagents and Solvents check_moisture->dry_reagents Yes check_reactivity Check Amine Reactivity (Aromatic? Electron-withdrawing groups?) check_moisture->check_reactivity No optimize_conditions Action: Increase Temperature, Extend Reaction Time, or Add Catalyst check_reactivity->optimize_conditions Yes check_stoichiometry Check Stoichiometry (Accurate measurements?) check_reactivity->check_stoichiometry No adjust_stoichiometry Action: Re-weigh Reactants and Repeat check_stoichiometry->adjust_stoichiometry Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_stoichiometry->analyze_byproducts No side_reactions Identify Side Reactions (Trimerization, Biuret formation) analyze_byproducts->side_reactions adjust_temp Action: Lower Reaction Temperature side_reactions->adjust_temp Yes

References

Technical Support Center: Purification of Products Synthesized with 2-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of compounds synthesized using 2-Chlorophenyl isocyanate. The primary products of such reactions are substituted ureas and carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions with this compound?

A1: The most prevalent and effective purification techniques for products derived from this compound, such as N,N'-disubstituted ureas and carbamates, are recrystallization and flash column chromatography.[1] Recrystallization is often the first choice if the crude product is a solid and relatively pure.[1] For complex mixtures or oily products, flash column chromatography is the preferred method for separating the target compound from impurities.[2]

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the corresponding amine or alcohol nucleophile.

  • Hydrolysis Product: 2-Chloroaniline, formed from the reaction of unreacted this compound with any moisture present. Symmetrical N,N'-bis(2-chlorophenyl)urea can also form from the reaction of 2-chloroaniline with this compound.

  • Side-Reaction Products: Depending on the reaction conditions, other side-products may form. Isocyanates can also undergo self-polymerization, especially when exposed to heat or certain catalysts.[3]

Q3: How can I monitor the progress of my reaction to minimize purification challenges?

A3: Thin Layer Chromatography (TLC) is the fastest and most common method to monitor the progress of a reaction.[4] By spotting the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can track the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of excess byproducts.[5]

Q4: How do I confirm the purity of my final product?

A4: The purity of the final product is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick check to see if there is a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are used to confirm the structure of the desired product and identify any impurities.

Purification Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve. The solvent is not polar enough or an insufficient volume is used.Try a more polar solvent. Ensure the solvent is heated to its boiling point and add it in small portions until the solid just dissolves.[6]
No crystals form upon cooling. The solution is too dilute, or crystallization is slow to initiate.- Concentrate the solution by evaporating some solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound.[6]
Product "oils out" instead of crystallizing. The solution is too concentrated, cooled too quickly, or the solvent's boiling point is higher than the product's melting point.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. - Consider using a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent (anti-solvent) dropwise at an elevated temperature until turbidity appears, then cool slowly.[6][7]
Low yield of recovered crystals. Too much solvent was used, or the product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (co-elution). The eluent system is not optimized.- Change the solvent polarity. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. Adjust the ratio to achieve a target Rf of 0.2-0.3 for the desired compound on TLC.[2] - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol).
Streaking or tailing of spots on the column. The compound is too polar for the eluent, the column is overloaded, or the compound is acidic/basic.- Increase the polarity of the eluent. - Use a smaller amount of crude material. - For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 1%).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). If the compound is very polar, a solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary.
Cracks appear in the silica gel bed. The column was packed improperly or ran dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.[8]

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices for urea and carbamate derivatives include ethanol, methanol, ethyl acetate, or mixtures like hexanes/ethyl acetate.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for urea and carbamate derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for the desired product.[2]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Use a pipette to carefully apply the solution to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_purification Purification cluster_end Final Product Crude_Product Crude Product (from reaction with This compound) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Solid or Oil? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography Oil / Impure Solid Purity_Check Purity Check (TLC, HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of products synthesized with this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Start Recrystallization: Dissolve crude product in hot solvent Cool_Solution Cool the solution Start->Cool_Solution Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Oiling_Out Product 'Oils Out'? Crystals_Form->Oiling_Out No Collect_Crystals Collect, Wash, and Dry Crystals Crystals_Form->Collect_Crystals Yes Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution Oiling_Out->Induce_Crystallization No Address_Oiling Address Oiling Out: - Reheat and add more solvent - Cool slowly - Use a mixed-solvent system Oiling_Out->Address_Oiling Yes End Pure Product Collect_Crystals->End Induce_Crystallization->Cool_Solution Address_Oiling->Cool_Solution

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Preventing polymerization of 2-Chlorophenyl isocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of 2-Chlorophenyl isocyanate, with a focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization during storage?

A1: The primary triggers for the polymerization of this compound are exposure to moisture, elevated temperatures, and contamination with incompatible substances. Isocyanates are highly reactive toward active hydrogen compounds such as water, alcohols, and amines, which can initiate polymerization.[1][2][3][4]

Q2: What are the visible signs of polymerization in a container of this compound?

A2: Signs of polymerization include the formation of a solid precipitate, cloudiness or turbidity in the liquid, increased viscosity, or the formation of a solid layer on the surface. In a sealed container, the reaction with moisture can also lead to a dangerous buildup of carbon dioxide gas, which may cause the container to bulge or rupture.[5]

Q3: How should this compound be stored to minimize the risk of polymerization?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][6][7] The container should be tightly sealed to prevent moisture ingress.[6] For long-term storage, it is recommended to store the material under an inert gas atmosphere, such as nitrogen or argon.[8]

Q4: Are there any chemical inhibitors that can be added to prevent polymerization?

A4: Yes, certain stabilizers can be added to inhibit polymerization. Phenolic compounds, such as phenol itself, are effective in preventing both discoloration and self-polymerization.[9] Acidic oxides, like a small amount of dissolved carbon dioxide, have also been shown to improve storage stability without significantly affecting the reactivity of the isocyanate for subsequent reactions.[10]

Q5: What materials should be avoided for storing this compound?

A5: Avoid storing this compound in containers made of materials that can react with it. Incompatible materials include those that can introduce moisture or act as catalysts for polymerization. It is crucial to avoid contact with acids, strong bases, alcohols, and amines.[2][7][8] For storage containers, lined metal cans or plastic pails and drums are often recommended.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent the polymerization of this compound.

References

Technical Support Center: Managing Moisture Sensitivity of 2-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chlorophenyl isocyanate. Below you will find troubleshooting guides and frequently asked questions to address challenges related to its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound possesses a highly reactive isocyanate group (-N=C=O). This group readily reacts with compounds containing active hydrogen atoms, such as water.[1][2] This reactivity leads to the formation of unintended byproducts and can significantly impact the desired reaction outcome. It is crucial to handle and store the compound under inert and dry conditions.[3]

Q2: What is the primary reaction between this compound and water?

A2: The reaction with water proceeds in two main steps. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield a primary amine (2-chloroaniline) and carbon dioxide gas. The newly formed amine is also highly reactive and will quickly react with another molecule of this compound to form a stable, often insoluble, diaryl urea.[4][5][6]

Q3: What are the visible signs of moisture contamination in my reaction?

A3: Signs of moisture contamination can include:

  • Formation of a white precipitate: This is typically the insoluble substituted urea byproduct.[4]

  • Gas evolution (bubbling or foaming): This is due to the production of carbon dioxide (CO2).[4][7]

  • Cloudiness in the reaction mixture: This can indicate the beginning of urea precipitation.[3][4]

  • Increased pressure in a sealed reaction vessel: The generation of CO2 can lead to a dangerous pressure buildup.

Q4: How can I prevent moisture from affecting my experiments?

A4: To minimize moisture contamination, you should:

  • Use anhydrous solvents and reagents: Solvents should be rigorously dried before use.

  • Work under an inert atmosphere: Conduct reactions under a positive pressure of a dry inert gas like argon or nitrogen.[3]

  • Dry all glassware thoroughly: Oven-dry or flame-dry all glassware immediately before use.[1]

  • Store this compound properly: Keep the reagent in a tightly sealed container, under an inert gas, and in a cool, dry place.[8]

Troubleshooting Guide

Issue 1: A white, insoluble solid has formed in my reaction vessel.

  • Probable Cause: You are likely observing the formation of N,N'-bis(2-chlorophenyl)urea, which is the product of the reaction between this compound and water. This indicates significant moisture contamination in your reaction system.[4]

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent. Aim for a water content below 100 ppm for critical applications.

    • Check Other Reagents: Ensure all other starting materials, especially those that are hygroscopic, are anhydrous.

    • Review Glassware Preparation: Confirm that all glassware was rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) just before starting the experiment.[1]

    • Ensure Inert Atmosphere: Check for leaks in your inert gas setup and ensure a positive pressure is maintained throughout the reaction.

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing in my sealed vessel.

  • Probable Cause: Carbon dioxide gas is being generated from the reaction of this compound with water.[4][7] This is a strong indicator of a significant moisture problem.

  • Troubleshooting Steps:

    • Immediate Action: Do not use a sealed vessel when there is a risk of gas evolution. Immediately and safely vent the reaction vessel in a fume hood to release the pressure.

    • Identify Moisture Source: This level of reaction indicates a significant breach in your anhydrous protocol. Re-examine all potential sources of water as outlined in "Issue 1".

    • Catalyst Consideration: Be aware that some catalysts, particularly bases, can accelerate the reaction between isocyanates and water.[1]

Issue 3: The yield of my desired product is low, and a significant amount of my this compound has been consumed.

  • Probable Cause: The isocyanate has been consumed by the side reaction with water. For every one mole of water that enters the reaction, two moles of this compound are consumed in the formation of the urea byproduct.

  • Troubleshooting Steps:

    • Quantify and Minimize Water: Before your next attempt, rigorously dry all solvents and reagents. Use the provided protocols to ensure an anhydrous environment.

    • Consider a Moisture Scavenger: For particularly sensitive reactions, the addition of a chemical moisture scavenger to the reaction solvent (before adding the isocyanate) can be beneficial.[7]

    • Stoichiometry Adjustment: While not ideal, a slight excess of the isocyanate can sometimes be used to compensate for minor, unavoidable moisture contamination.[4] However, this can complicate purification.

Data Presentation

Table 1: Impact of Moisture on Reactions with this compound

ParameterAnhydrous Conditions (<100 ppm H₂O)Moderate Moisture ContaminationHigh Moisture Contamination
Reaction Mixture Appearance Clear, homogenous solutionBecomes cloudy over time[3][4]Rapid formation of a white precipitate
Gas Evolution NoneMinor bubbling may be observedVigorous foaming/gas release (CO₂)[4][7]
Primary Side Product MinimalN,N'-bis(2-chlorophenyl)ureaN,N'-bis(2-chlorophenyl)urea
Expected Product Yield HighReducedVery low to none
Recommended Action Proceed with reactionStop reaction, dry all componentsAbort experiment, review anhydrous technique

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for a minimum of 4 hours. Alternatively, flame-dry the assembled apparatus under a vacuum.[1]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen. Use well-greased joints or Teflon sleeves to ensure a good seal.

  • Purging: To ensure a completely inert atmosphere, perform three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with the inert gas.[1]

  • Solvent and Reagent Addition: Add anhydrous solvent and any non-moisture-sensitive reagents to the reaction flask via a cannula or a dry syringe under a positive flow of inert gas.

  • Isocyanate Addition: Add the this compound to the reaction mixture dropwise using a dry syringe through a rubber septum.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate techniques (e.g., TLC, IR spectroscopy).

  • Work-up: Once the reaction is complete, quench any remaining unreacted isocyanate by adding a small amount of a primary alcohol (e.g., methanol) before exposing the mixture to the atmosphere.

Protocol 2: Solvent Drying (Example: Tetrahydrofuran - THF)

  • Pre-drying: Allow the THF to stand over activated 4Å molecular sieves for at least 24 hours.

  • Distillation Still Setup: In a fume hood, set up a distillation apparatus with a round-bottom flask containing a stir bar.

  • Drying Agent: Add small pieces of sodium metal to the pre-dried THF in the flask.

  • Indicator: Add a small amount of benzophenone.

  • Reflux: Gently heat the mixture to reflux. A persistent deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be needed.

  • Collection: Distill the dry solvent directly into the reaction flask under an inert atmosphere.

Visualizations

Moisture_Reaction_Pathway Reaction of this compound with Water isocyanate This compound carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + H₂O urea N,N'-bis(2-chlorophenyl)urea (Insoluble Precipitate) isocyanate->urea water Water (H₂O) water->carbamic_acid amine 2-Chloroaniline carbamic_acid->amine Decomposition co2 Carbon Dioxide (CO₂) carbamic_acid->co2 Decomposition amine->urea + this compound

Caption: Reaction pathway of this compound with water.

Troubleshooting_Workflow Troubleshooting Moisture-Related Issues cluster_symptoms Symptoms cluster_causes Probable Cause: Moisture Contamination cluster_actions Corrective Actions start Problem Observed in Reaction? precipitate White Precipitate? start->precipitate Yes gas Gas/Foaming? start->gas Yes low_yield Low Yield? start->low_yield Yes solution Re-run Experiment with Anhydrous Protocol start->solution No cause H₂O reacting with Isocyanate precipitate->cause gas->cause low_yield->cause check_solvents Check Solvent Purity (Karl Fischer) cause->check_solvents check_reagents Dry Other Reagents cause->check_reagents check_glassware Review Glassware Drying (Oven/Flame-Dry) cause->check_glassware check_atmosphere Verify Inert Atmosphere (Positive Pressure) cause->check_atmosphere check_solvents->solution check_reagents->solution check_glassware->solution check_atmosphere->solution

Caption: Troubleshooting workflow for moisture-related issues.

References

Catalyst selection for optimizing 2-Chlorophenyl isocyanate reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 2-Chlorophenyl Isocyanate Reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst to optimize reaction rates for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for reactions involving this compound?

A1: For isocyanate reactions, including those with this compound, the most common catalysts fall into two main categories: tertiary amines (e.g., DABCO - 1,4-diazabicyclo[2.2.2]octane) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[1][2] Tertiary amines are generally effective for both the reaction with alcohols (urethane formation) and water (blowing reaction), while organometallic catalysts are particularly strong promoters of the urethane formation reaction.[2]

Q2: How does the catalyst choice affect the reaction of this compound?

A2: The choice of catalyst significantly impacts reaction rates, selectivity, and the final product's properties.[3][4] Organometallic catalysts like DBTDL typically provide very strong catalysis for the isocyanate-hydroxyl reaction.[2] Tertiary amines also catalyze this reaction effectively.[2] The selection can influence the balance between the desired urethane formation and potential side reactions like trimerization (forming isocyanurates) or reactions with moisture to form ureas.[1]

Q3: What factors, besides the catalyst, influence the reaction rate?

A3: Several factors critically affect the reaction kinetics:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions like allophanate and biuret formation.[4][5]

  • Stoichiometry (NCO:OH Ratio): An improper ratio can lead to incomplete conversion or undesirable cross-linking.[1]

  • Solvent: The polarity and hydrogen-bonding character of the solvent can significantly influence reaction rates.[3][6] Aprotic solvents are generally preferred to avoid reaction with the isocyanate.[7]

  • Reactant Purity: Moisture is a critical impurity as isocyanates are highly reactive towards water, leading to urea by-products.[5][8]

Q4: Are there alternatives to traditional tin-based catalysts for this compound reactions?

A4: Yes, due to toxicity concerns with organotin compounds, there is significant interest in alternative catalysts.[9] Zirconium, bismuth, and zinc-based catalysts are being explored as effective replacements.[9][10] For example, zirconium chelates have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[9]

Troubleshooting Guide

Issue 1: The reaction is slow or stalls before completion.

  • Possible Cause: Insufficient or inactive catalyst.[1]

    • Recommended Action:

      • Increase the catalyst concentration. Optimization of the catalyst loading is often necessary.[1]

      • Verify the catalyst's activity. Ensure it is fresh and has been stored under appropriate conditions (e.g., protected from moisture).[1]

      • Switch to a more potent catalyst. If using a tertiary amine, consider an organometallic catalyst like DBTDL for a stronger effect on the isocyanate-hydroxyl reaction.[2]

  • Possible Cause: Incorrect stoichiometry.[11]

    • Recommended Action: Carefully recalculate and precisely measure the molar ratio of this compound to the hydroxyl-containing reactant.[1]

  • Possible Cause: Low reaction temperature.[4]

    • Recommended Action: Gradually increase the reaction temperature while monitoring for the formation of by-products.

Issue 2: The product is a gel or an insoluble solid.

  • Possible Cause: Uncontrolled trimerization of the isocyanate.[1]

    • Recommended Action: This side reaction forms highly stable isocyanurate rings, leading to cross-linking.[1] Control the reaction temperature carefully, as elevated temperatures can promote trimerization.[1] Select a catalyst that favors urethane formation; some tertiary amines are less prone to promoting trimerization than certain organometallic catalysts.[1]

  • Possible Cause: Reaction with moisture leading to insoluble ureas.[5]

    • Recommended Action: Ensure all reactants and solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

Issue 3: The final product's molecular weight is lower than expected.

  • Possible Cause: Formation of allophanate and biuret linkages.[1]

    • Recommended Action: These cross-links can limit polymer chain growth.[1] Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups. If an excess of isocyanate is necessary, consider adding it portion-wise to control its concentration throughout the reaction.[1]

Data Presentation

Table 1: General Comparison of Common Catalyst Types for Isocyanate Reactions

Catalyst TypeExamplesRelative Activity (Isocyanate + Alcohol)Relative Activity (Isocyanate + Water)Key Characteristics
Tertiary Amines Triethylene diamine (TEDA/DABCO)[2]Strong[2]Strong[2]Balances urethane and blowing (water) reactions.[2]
Organometallic (Tin) Dibutyltin dilaurate (DBTDL)[2]Very Strong[2]Weak[2]Highly selective for the isocyanate-hydroxyl reaction.[2][9]
Organometallic (Bismuth) Bismuth Carboxylates[9]VariesVariesOften used as alternatives to tin catalysts.[10]
Organometallic (Zirconium) Zirconium Chelates[9]StrongWeakOffers good selectivity for the hydroxyl reaction over the water reaction.[9]

Experimental Protocols

Protocol 1: Catalyst Screening for the Reaction of this compound with a Primary Alcohol

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. All solvents must be anhydrous, and reactants should be handled under an inert atmosphere.[5][11]

  • Reaction Setup: In a series of labeled, dry reaction flasks equipped with magnetic stirrers, add the primary alcohol (1.0 equivalent) and anhydrous solvent (e.g., toluene or dioxane).[6][12]

  • Catalyst Addition: To each flask, add a different catalyst (e.g., DABCO, DBTDL, Zirconium chelate) at a predetermined concentration (e.g., 0.01 to 0.5 mol % relative to the isocyanate). Include a control reaction with no catalyst.

  • Initiation: Place the flasks in a temperature-controlled bath (e.g., 25°C or 50°C). Add this compound (1.0 equivalent) to each flask simultaneously via syringe.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals. The disappearance of the isocyanate peak (around 2270 cm⁻¹) can be tracked using in-situ FTIR spectroscopy for real-time analysis.[11][13] Alternatively, aliquots can be quenched and analyzed by techniques like HPLC or GC.

  • Analysis: Compare the reaction rates and conversion percentages for each catalyst to determine the most effective one under the tested conditions.

Protocol 2: Monitoring Reaction Rate via In-Situ FTIR Spectroscopy

  • Setup: Assemble the reaction vessel with an in-situ FTIR probe (e.g., a diamond ATR probe) inserted directly into the reaction mixture.[13]

  • Background Spectrum: Before adding the isocyanate, record a background spectrum of the alcohol, solvent, and catalyst mixture at the reaction temperature.

  • Data Acquisition: After adding the this compound, begin collecting spectra at regular intervals (e.g., every 60 seconds).[13]

  • Analysis: The concentration of the isocyanate can be monitored by tracking the intensity of its characteristic N=C=O stretching peak, typically found around 2270 cm⁻¹.[11] Plot the absorbance of this peak against time to generate a kinetic profile of the reaction.[14]

Visualizations

Catalyst_Selection_Workflow start Define Reaction Goals (Rate, Selectivity, Product Properties) catalyst_class Select Catalyst Class (Tertiary Amine vs. Organometallic) start->catalyst_class amine Tertiary Amine (e.g., DABCO) catalyst_class->amine Balanced Reactivity Needed organometallic Organometallic (e.g., DBTDL, Zr-chelate) catalyst_class->organometallic High Selectivity for -OH Reaction Needed screening Perform Catalyst Screening (Protocol 1) amine->screening organometallic->screening analysis Analyze Results (FTIR, HPLC) screening->analysis optimization Optimize Conditions (Concentration, Temperature) optimization->screening Re-screen if needed final Final Catalyst & Conditions Selected optimization->final Optimal Conditions Found analysis->optimization

Caption: Workflow for rational catalyst selection and optimization.

Troubleshooting_Decision_Tree start Problem Encountered issue What is the primary issue? start->issue slow_rxn Slow / Incomplete Reaction issue->slow_rxn Kinetics gel Gel / Solid Formation issue->gel Physical Properties cause1 Check Catalyst (Activity, Concentration) slow_rxn->cause1 cause2 Check for Moisture (Anhydrous Conditions) gel->cause2 action1a Increase Catalyst Loading or Change Catalyst cause1->action1a Inactive/Insufficient action1b Check Stoichiometry (NCO:OH Ratio) cause1->action1b Catalyst OK action2a Use Dry Solvents/Reagents & Inert Atmosphere cause2->action2a Precipitate (Urea) action2b Lower Reaction Temperature to Reduce Trimerization cause2->action2b Gel (Trimer)

Caption: Decision tree for troubleshooting common reaction issues.

References

Minimizing dimer and trimer formation of 2-Chlorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the formation of dimers and trimers during experiments with 2-Chlorophenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: this compound is a reactive compound prone to several side reactions, primarily dimerization and trimerization. Dimerization results in the formation of a uretidione, while trimerization leads to a highly stable isocyanurate ring. These side reactions consume the monomeric isocyanate, reducing the yield of the desired product and potentially complicating purification processes.

Q2: What factors promote the formation of dimers and trimers?

A2: Several factors can accelerate the formation of dimers and trimers:

  • Temperature: Elevated temperatures generally increase the rate of both dimerization and trimerization.

  • Catalysts: Certain compounds can catalyze these side reactions. Basic catalysts, such as tertiary amines and some organometallic compounds, are known to promote trimerization.[1]

  • Concentration: Higher concentrations of the isocyanate can increase the likelihood of self-reaction.

  • Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, leading to urea formation and other side products.[2]

  • Light: Exposure to UV light can also promote unwanted side reactions.

Q3: How can I detect the presence of dimers and trimers in my reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify dimer and trimer formation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying isocyanate monomers, dimers, and trimers. Derivatization of the isocyanates is often necessary to improve detection and stability.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile isocyanate derivatives.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The formation of dimers and trimers can be monitored by observing changes in the infrared spectrum. The characteristic N=C=O stretching vibration of the isocyanate monomer (around 2270 cm⁻¹) will decrease, while new peaks corresponding to the uretidione (dimer) and isocyanurate (trimer) rings will appear.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Low yield of desired product, presence of insoluble white precipitate. Excessive trimer formation.- Lower the reaction temperature. - Reduce the catalyst concentration, or select a catalyst less prone to promoting trimerization (e.g., certain tin catalysts over tertiary amines). - Add the isocyanate to the reaction mixture slowly to maintain a low instantaneous concentration.
Gradual loss of starting material upon storage. Dimerization and/or trimerization during storage.- Store this compound in a cool, dark, and dry place.[6][7][8] - Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. - Avoid storing in the presence of basic contaminants.
Broad or multiple peaks in HPLC/GC analysis of the product. Presence of a mixture of monomer, dimer, and trimer.- Optimize reaction conditions to favor the desired product (see above). - Develop a purification strategy (e.g., chromatography or recrystallization) to separate the desired product from the oligomers.
Reaction mixture becomes viscous or solidifies unexpectedly. Rapid polymerization or trimerization.- Immediately quench the reaction with a suitable agent if possible. - Re-evaluate the catalyst choice and concentration. Some catalysts can lead to rapid and uncontrolled polymerization.[9] - Ensure the reaction is being conducted at the appropriate temperature.

Quantitative Data on Isocyanate Oligomerization

Table 1: Activation Energies for Toluene Diisocyanate (TDI) Oligomerization (Computational Study)

ReactionActivation Barrier (kJ/mol) - Gas PhaseActivation Barrier (kJ/mol) - ODCB Solvent
Dimerization105Not Reported
Trimerization (One-step)167Not Reported
Trimerization (Two-step)136.2Not Reported
Data from a computational study on toluene diisocyanate (TDI) and should be considered as an estimation for aryl isocyanates.[7]

Table 2: Relative Reactivity of Phenyl Isocyanate with Different Alcohols (Experimental Data)

AlcoholRelative Rate Constant
Methanol1.00
Ethanol0.95
2-Propanol0.30
tert-Butanol0.006
This table illustrates the effect of steric hindrance on the reaction of an aryl isocyanate with alcohols, a common reaction where dimerization and trimerization are competing side reactions.

Experimental Protocols

Protocol 1: Monitoring Dimer and Trimer Formation using HPLC

Objective: To quantify the concentration of this compound monomer, dimer, and trimer in a reaction mixture over time.

Methodology:

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of a derivatizing agent, such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), in a suitable solvent (e.g., acetonitrile). This will form stable urea derivatives.

    • Dilute the derivatized sample to a known volume with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detector: UV detector set to an appropriate wavelength for the urea derivatives.

    • Calibration: Prepare calibration standards of the this compound monomer, and if available, the purified dimer and trimer, by derivatizing them under the same conditions as the samples.

    • Quantification: Determine the concentration of each species by comparing the peak areas in the sample chromatogram to the calibration curves.

Protocol 2: In-situ Monitoring of Isocyanate Consumption using FTIR

Objective: To monitor the disappearance of the this compound monomer in real-time.

Methodology:

  • Setup:

    • Use an in-situ FTIR probe immersed in the reaction vessel.

    • Set the instrument to collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Collection:

    • Monitor the absorbance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.

    • The decrease in the intensity of this peak is proportional to the consumption of the isocyanate monomer.

  • Data Analysis:

    • Plot the absorbance of the isocyanate peak versus time to obtain a kinetic profile of the reaction.

    • This data can be used to determine the overall reaction rate and to identify any deviations from expected kinetics that might indicate the onset of side reactions.

Visualizations

Dimer_Trimer_Formation Monomer 2-Chlorophenyl Isocyanate Monomer Dimer Uretidione (Dimer) Monomer->Dimer Dimerization Trimer Isocyanurate (Trimer) Monomer->Trimer Trimerization DesiredProduct Desired Product (e.g., Urethane) Monomer->DesiredProduct Main Reaction

Caption: Pathways of this compound reactions.

Troubleshooting_Flowchart Start Low Yield or Precipitate Observed CheckTemp Is Reaction Temperature High? Start->CheckTemp CheckCatalyst Is a Catalyst Being Used? CheckTemp->CheckCatalyst No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckConc Is Isocyanate Concentration High? CheckCatalyst->CheckConc No ModifyCatalyst Action: Reduce Catalyst Concentration or Change Catalyst CheckCatalyst->ModifyCatalyst Yes SlowAddition Action: Use Slow Addition of Isocyanate CheckConc->SlowAddition Yes End Problem Resolved CheckConc->End No LowerTemp->End ModifyCatalyst->End SlowAddition->End

Caption: Troubleshooting workflow for low yield issues.

References

Column chromatography conditions for purifying 2-Chlorophenyl isocyanate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Chlorophenyl isocyanate and its derivatives using column chromatography. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound derivatives using silica gel column chromatography?

A1: The primary challenge is the high reactivity of the isocyanate functional group (-N=C=O). Silica gel is slightly acidic and contains surface silanol groups (Si-OH) and adsorbed water, which can react with the isocyanate. This can lead to the formation of urea byproducts (from reaction with water) or carbamates (from reaction with silanol groups), resulting in product loss and contamination of the purified fractions.

Q2: What are the most common impurities encountered when synthesizing this compound derivatives?

A2: Common impurities depend on the synthetic route but often include unreacted starting materials, chlorinated byproducts, and urea derivatives formed from the reaction of the isocyanate with trace amounts of water. Symmetrical ureas, formed from the reaction of the isocyanate with the amine generated in situ from hydrolysis, are a frequent and often less-soluble impurity.

Q3: Can I use Thin Layer Chromatography (TLC) to determine the appropriate solvent system for my column?

A3: Yes, TLC is an invaluable tool for quickly determining a suitable mobile phase. However, it is crucial to be aware that the isocyanate may degrade on the TLC plate, similar to the column. Therefore, it is recommended to run the TLC quickly and, if degradation is suspected, to use deactivated silica plates or to co-spot with a known standard to monitor for decomposition. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 to ensure good separation on the column.

Q4: Are there alternatives to silica gel as the stationary phase?

A4: Yes, if your this compound derivative is highly sensitive to silica gel, you can consider alternative stationary phases. Neutral alumina or florisil are less acidic options. Additionally, reversed-phase chromatography using a C18-functionalized silica gel can be a suitable alternative, particularly for more polar derivatives.

Recommended Column Chromatography Conditions

The selection of an appropriate mobile phase is critical for the successful purification of this compound derivatives. Below is a table summarizing common solvent systems. The ratios should be optimized using TLC prior to performing column chromatography.

Stationary PhaseMobile Phase System (Eluent)Typical Application & Elution Order
Silica Gel (Normal Phase)Hexane / Ethyl AcetateA versatile system for a wide range of polarities. Non-polar impurities elute first, followed by the this compound derivative. More polar impurities, such as urea byproducts, will elute later or may require a higher concentration of ethyl acetate.
Silica Gel (Normal Phase)Dichloromethane / HexaneUseful for less polar derivatives. Dichloromethane provides a different selectivity compared to ethyl acetate.
Deactivated Silica GelHexane / Ethyl Acetate (+0.1% Triethylamine)Recommended for acid-sensitive isocyanate derivatives to minimize on-column reactions. The addition of triethylamine neutralizes the acidic sites on the silica gel.
Alumina (Neutral)Hexane / Ethyl AcetateA good alternative to silica gel for acid-sensitive compounds. Elution order is generally similar to silica gel.
Reversed-Phase C18 SilicaAcetonitrile / WaterSuitable for more polar derivatives. In reversed-phase, the elution order is inverted, with more polar compounds eluting first.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid thermal degradation of the product.

Protocol 2: Deactivation of Silica Gel with Triethylamine
  • Follow the standard protocol for column packing.

  • Prepare the mobile phase mixtures (e.g., Hexane/Ethyl Acetate) and add 0.1% (v/v) of triethylamine to each mixture.

  • Equilibrate the packed column by running at least two column volumes of the initial mobile phase containing triethylamine through the column before loading the sample.

  • Proceed with sample loading, elution, and fraction collection as described in the standard protocol.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Product degradation on the column The isocyanate is reacting with the acidic silica gel or residual water.Use deactivated silica gel (add 0.1% triethylamine to the eluent). Ensure all solvents are anhydrous. Consider using a less reactive stationary phase like neutral alumina.
Low product recovery The product is irreversibly binding to the silica gel. The product is co-eluting with impurities.Use deactivated silica gel. Optimize the mobile phase polarity to ensure the product elutes with an appropriate Rf.
Broad or tailing peaks Strong interaction between the compound and the stationary phase. Column overloading.Add a small amount of a more polar solvent to the eluent. Reduce the amount of sample loaded onto the column.
Urea byproduct contamination Reaction of the isocyanate with water in the solvents or on the silica gel.Use anhydrous solvents and dry the silica gel before use. Perform the chromatography under an inert atmosphere (e.g., nitrogen).
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
Product does not elute (low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the proportion of the polar solvent).

Visualizing the Workflow and Troubleshooting

Below are diagrams to visualize the experimental workflow and a troubleshooting decision tree for the purification of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis to Determine Optimal Solvent System Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Product Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the column chromatography purification of this compound derivatives.

troubleshooting_tree Start Problem Encountered During Purification Degradation Product Degradation / Low Recovery? Start->Degradation Poor_Sep Poor Separation? Degradation->Poor_Sep No Deactivate Use Deactivated Silica Gel (add 0.1% Triethylamine to eluent) OR Use Anhydrous Solvents OR Switch to Alumina Degradation->Deactivate Yes Rf_High Rf too High? Poor_Sep->Rf_High Yes Tailing Tailing Peaks? Poor_Sep->Tailing No Rf_Low Rf too Low? Rf_High->Rf_Low No Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Yes Rf_Low->Tailing No Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Yes Success Successful Purification Tailing->Success No Check_Loading Check Sample Load Add Modifier to Eluent Tailing->Check_Loading Yes

Caption: A troubleshooting decision tree for common issues in the purification of this compound derivatives.

Technical Support Center: Monitoring 2-Chlorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving the highly reactive reagent, 2-chlorophenyl isocyanate, using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is monitoring this compound reactions challenging?

A1: this compound is highly reactive and particularly sensitive to moisture.[1] Unwanted side reactions with water can lead to the formation of an insoluble urea byproduct, consuming the isocyanate and reducing the yield of the desired product. Its reactive nature can also lead to decomposition on silica gel, potentially complicating TLC analysis.[2]

Q2: Can I monitor the reaction directly by TLC without derivatization?

A2: While it is possible to monitor the disappearance of the this compound starting material directly by TLC, its high reactivity can sometimes lead to streaking or decomposition on the silica plate.[3][4] Visualizing the isocyanate may require a UV lamp as it is a UV-active compound. Staining can also be used, but compatibility with the isocyanate should be confirmed.

Q3: Why is derivatization often recommended for LC-MS analysis of isocyanates?

A3: Derivatization is recommended for several reasons. It converts the highly reactive isocyanate into a more stable derivative (e.g., a urea), which is easier to handle and less prone to degradation during analysis.[5][6] This process can also improve the chromatographic properties and ionization efficiency of the analyte, leading to enhanced sensitivity and more reliable quantification in LC-MS.[7][8]

Q4: What are common derivatizing agents for isocyanates?

A4: Common derivatizing agents are nucleophiles that readily react with the isocyanate group. These include amines like 1-(2-pyridyl)piperazine (1,2-PP), 1-(2-methoxyphenyl)piperazine (MOPP), and di-n-butylamine (DBA).[6][9] These reagents form stable urea derivatives that are well-suited for LC-MS analysis.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.[3]- this compound is reacting with the acidic silica gel.[4]- The chosen solvent system is not optimal.- Dilute the reaction mixture sample before spotting on the TLC plate.- Add a small amount of a neutral or basic additive to the mobile phase (e.g., 0.1% triethylamine) to neutralize the silica gel.[3]- Experiment with different solvent systems to find one that provides better spot shape.
Reactant and product spots have very similar Rf values - The polarity of the reactant and product are very close.- Try a different solvent system with varying polarity.[10]- Use a co-spot lane (spotting both the starting material and the reaction mixture at the same point) to help visualize small differences in Rf.[10]
No spots are visible under UV light - The concentration of the compounds is too low.- The compounds are not UV-active.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.- Use a chemical stain (e.g., potassium permanganate or anisaldehyde) to visualize the spots. Ensure the stain is compatible with your compounds.
Reaction mixture appears as a smear from the baseline - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).- After spotting the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) - Column overload.[11]- Inappropriate sample solvent.[11]- Column degradation.- Dilute the sample before injection.- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.- Replace the column or use a guard column to protect the analytical column.
Inconsistent retention times - Changes in mobile phase composition.[11]- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Check the column's performance with a standard; replace if necessary.
Low signal intensity or no peak detected - Inefficient ionization of the analyte.- The compound has degraded in the sample vial.- The concentration is below the limit of detection.- Perform a derivatization step to improve ionization efficiency.- Analyze samples promptly after preparation, or store them under appropriate conditions (e.g., refrigerated).- Concentrate the sample or inject a larger volume if the system allows.
High background noise - Contaminated mobile phase or LC system.[11]- Use of non-volatile buffers or additives.- Use high-purity, LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate.[12]

Experimental Protocols

TLC Monitoring of a this compound Reaction

Objective: To qualitatively monitor the consumption of this compound and the formation of the product.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Mobile Phase: A starting point is a mixture of hexanes and ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the this compound. A common starting ratio is 4:1 hexanes:ethyl acetate.[13][14]

  • Staining solution (optional): Potassium permanganate stain.

Methodology:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) to the "SM" mark.

    • C Lane (Co-spot): Apply a spot of the this compound solution to the "C" mark. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot.

    • RM Lane: Apply a small spot of the reaction mixture to the "RM" mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate spot_rm->develop visualize Visualize Spots (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

LC-MS Monitoring with Derivatization

Objective: To quantitatively monitor the reaction by analyzing a stable derivative of this compound.

Materials:

  • LC-MS system with an ESI or APCI source

  • C8 or C18 reverse-phase HPLC column

  • Derivatizing agent solution (e.g., 1 mg/mL 1-(2-pyridyl)piperazine in acetonitrile)

  • Quenching solution (e.g., methanol)

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Methodology:

  • Sample Preparation and Derivatization: a. At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. b. Immediately quench the aliquot in a vial containing an excess of the derivatizing agent solution (e.g., 100 µL). The derivatizing agent will react with any remaining this compound to form a stable urea derivative. c. Allow the derivatization reaction to proceed for a few minutes at room temperature. d. Add a quenching solution (e.g., 100 µL of methanol) to react with any excess derivatizing agent. e. Dilute the resulting solution with the initial mobile phase to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis: a. Inject the prepared sample onto the LC-MS system. b. Separate the components using a suitable gradient elution program. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). c. Monitor the masses of the starting material, the derivatized this compound, and the product using the mass spectrometer.

  • Data Analysis: a. Integrate the peak areas of the derivatized starting material and the product. b. Plot the peak area or concentration of the product over time to determine the reaction kinetics.

LC-MS Derivatization and Analysis Workflow

LCMS_Workflow start Withdraw Aliquot from Reaction derivatize Derivatize with 1,2-PP Solution start->derivatize quench Quench Excess Reagent derivatize->quench dilute Dilute Sample quench->dilute inject Inject into LC-MS System dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis (Peak Integration) detect->analyze Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with Reaction Monitoring streaking Streaking Spots start->streaking TLC poor_sep Poor Separation (Similar Rf) start->poor_sep TLC no_spots No Spots Visible start->no_spots TLC bad_peaks Poor Peak Shape start->bad_peaks LC-MS no_signal No/Low Signal start->no_signal LC-MS rt_shift Retention Time Shift start->rt_shift LC-MS sol1 Sample Concentration & Mobile Phase Additives streaking->sol1 Check sol2 Different Solvent System & Co-spotting poor_sep->sol2 Try sol3 Staining or Increase Concentration no_spots->sol3 Use sol4 Sample Dilution & Column Health bad_peaks->sol4 Check sol5 Derivatization no_signal->sol5 Consider sol6 Mobile Phase Prep & Column Temperature rt_shift->sol6 Verify

References

Validation & Comparative

Comparing the reactivity of 2-Chlorophenyl isocyanate vs. phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 2-Chlorophenyl Isocyanate and Phenyl Isocyanate, supported by experimental data and detailed protocols.

In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, a nuanced understanding of reactant reactivity is paramount. Isocyanates, with their highly electrophilic carbon atom, are pivotal building blocks. This guide provides an in-depth comparison of the reactivity of this compound and its parent compound, Phenyl Isocyanate. The introduction of a chlorine atom at the ortho position significantly modulates the electronic and steric profile of the isocyanate, leading to distinct differences in reaction kinetics.

Executive Summary of Reactivity Comparison

The reactivity of an aromatic isocyanate is primarily governed by the electronic properties of the substituents on the phenyl ring and the steric hindrance around the isocyanate group. In the case of this compound, two opposing factors are at play:

  • Electronic Effect: The chlorine atom is an electron-withdrawing group. Through an inductive effect, it pulls electron density away from the aromatic ring, which in turn increases the electrophilicity of the isocyanate carbon atom. This electronic effect is expected to increase the reactivity of the isocyanate towards nucleophiles.

  • Steric Effect: The presence of the chlorine atom in the ortho position introduces significant steric bulk in the vicinity of the isocyanate functional group. This steric hindrance can impede the approach of a nucleophile, thereby decreasing the reaction rate.

Experimental data reveals that for this compound, the steric hindrance exerted by the ortho-chloro substituent is the dominant factor, leading to a net decrease in reactivity compared to the unsubstituted Phenyl Isocyanate.

Quantitative Reactivity Data

The following table summarizes the relative reaction rate constants for various substituted phenyl isocyanates in their reaction with an alcohol. This data illustrates the combined impact of electronic and steric effects on reactivity.

Substituent PositionSubstituentRelative Rate Constant (k_rel)Primary Effect(s)
-H (Phenyl Isocyanate)1.0Baseline
ortho--Cl~0.1Steric Hindrance & Electron-Withdrawing Group (Net Deactivation)[1]
para--Cl~3.8Electron-Withdrawing Group (Activation)
ortho--CH₃~0.03Steric Hindrance (Strong Deactivation)[1]
para--CH₃~0.5Weak Electron-Donating Group (Deactivation)[1]
para--NO₂~20Strong Electron-Withdrawing Group (Activation)[1]

Note: The relative rate constants are generalized from kinetic studies of substituted phenyl isocyanates with alcohols and are presented to illustrate trends.[1]

As the data indicates, while a para-chloro substituent significantly increases the reaction rate due to its electron-withdrawing nature, the same substituent in the ortho position leads to a tenfold decrease in reactivity compared to phenyl isocyanate.[1] This underscores the critical role of steric hindrance in dictating the reactivity of ortho-substituted aromatic isocyanates.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of this compound and Phenyl Isocyanate, the following experimental protocols can be employed.

Determination of Reaction Kinetics using In-Situ Fourier Transform Infrared (FT-IR) Spectroscopy

This method allows for continuous monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak.

Materials:

  • This compound

  • Phenyl Isocyanate

  • Anhydrous alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., toluene or chloroform)

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Jacketed reaction vessel with temperature control and magnetic stirring

Procedure:

  • Set up the reaction vessel with the FT-IR ATR probe inserted, ensuring a good seal.

  • Charge the reactor with a known concentration of the chosen alcohol dissolved in the anhydrous solvent.

  • Equilibrate the solution to the desired reaction temperature (e.g., 25°C).

  • Collect a background spectrum of the alcohol-solvent mixture.

  • Inject a known concentration of the isocyanate (either this compound or Phenyl Isocyanate) into the reactor with vigorous stirring to initiate the reaction.

  • Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).

  • Monitor the decrease in the absorbance of the isocyanate peak (around 2275-2250 cm⁻¹).

  • The reaction is considered complete when the isocyanate peak is no longer detectable.

Data Analysis:

  • Plot the absorbance of the isocyanate peak as a function of time.

  • Convert absorbance to concentration using a pre-established calibration curve.

  • Determine the reaction order and the rate constant (k) by fitting the concentration versus time data to the appropriate integrated rate law (typically second-order for this reaction).

  • Compare the calculated rate constants for this compound and Phenyl Isocyanate to determine their relative reactivity.

Determination of Isocyanate Concentration by Titration

This classic method determines the concentration of unreacted isocyanate at different time points.

Materials:

  • This compound

  • Phenyl Isocyanate

  • Anhydrous alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., toluene)

  • Standardized solution of di-n-butylamine in toluene

  • Standardized solution of hydrochloric acid (HCl) in isopropanol

  • Bromophenol blue indicator

  • Reaction flasks, pipettes, burette, and magnetic stirrer

Procedure:

  • In a series of reaction flasks, initiate the reaction between the isocyanate and the alcohol at a known temperature and concentration.

  • At predetermined time intervals, quench the reaction in one of the flasks by adding an excess of the standardized di-n-butylamine solution. The di-n-butylamine will react with the remaining isocyanate.

  • Allow the quenching reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Add the bromophenol blue indicator to the quenched solution.

  • Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution until the endpoint (color change) is reached.

  • Perform a blank titration with the di-n-butylamine solution without any isocyanate to determine the initial amount of amine.

Data Analysis:

  • Calculate the amount of di-n-butylamine that reacted with the isocyanate at each time point.

  • From this, determine the concentration of the isocyanate at each time point.

  • Plot the concentration of the isocyanate versus time.

  • As with the FT-IR method, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

  • Compare the rate constants for the two isocyanates.

Visualizing the Reaction Pathway and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome 2_Chlorophenyl_Isocyanate This compound Electronic_Effect Electronic Effect (Inductive) 2_Chlorophenyl_Isocyanate->Electronic_Effect Electron-withdrawing Cl Steric_Effect Steric Effect (Hindrance) 2_Chlorophenyl_Isocyanate->Steric_Effect ortho-Cl Phenyl_Isocyanate Phenyl Isocyanate Reactivity_Phenyl Reactivity of Phenyl Isocyanate Phenyl_Isocyanate->Reactivity_Phenyl Nucleophile Nucleophile (e.g., Alcohol, Amine) Reactivity_2_Chloro Reactivity of This compound Nucleophile->Reactivity_2_Chloro Nucleophile->Reactivity_Phenyl Electronic_Effect->Reactivity_2_Chloro Increases Steric_Effect->Reactivity_2_Chloro Decreases (Dominant) Reactivity_Phenyl->Reactivity_2_Chloro Is Greater Than

Factors influencing the relative reactivity of this compound.

G Start Start Reaction Prepare_Solutions Prepare Isocyanate and Alcohol Solutions Start->Prepare_Solutions Equilibrate_Temp Equilibrate to Reaction Temperature Prepare_Solutions->Equilibrate_Temp Initiate_Reaction Initiate Reaction by Mixing Equilibrate_Temp->Initiate_Reaction Monitor_Reaction Monitor [Isocyanate] vs. Time (FT-IR or Titration) Initiate_Reaction->Monitor_Reaction Data_Analysis Plot [Isocyanate] vs. Time Monitor_Reaction->Data_Analysis Determine_K Determine Rate Constant (k) Data_Analysis->Determine_K Compare_Reactivity Compare k(2-Cl) vs. k(Phenyl) Determine_K->Compare_Reactivity

Experimental workflow for comparing isocyanate reactivity.

G Reactants Aryl-N=C=O R-OH Transition_State Transition State [Aryl-N-C(=O)-O(H)R]‡ Reactants:iso->Transition_State Nucleophilic Attack Reactants:nuc->Transition_State Intermediate Intermediate Transition_State->Intermediate Proton Transfer Product Urethane Aryl-NH-CO-OR Intermediate->Product

Generalized reaction mechanism for urethane formation.

Conclusion

The reactivity of this compound is a clear example of the interplay between electronic and steric effects in organic chemistry. While the electron-withdrawing nature of the chlorine substituent would suggest an enhanced reactivity, the steric hindrance imposed by its ortho position is the overriding factor, resulting in a significantly lower reaction rate compared to Phenyl Isocyanate. For researchers and professionals in drug development and materials science, this understanding is crucial for designing synthetic routes, controlling reaction kinetics, and ultimately, achieving the desired product characteristics. The provided experimental protocols offer a robust framework for quantitatively verifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Chlorophenyl Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized intermediates is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity profiles of ortho-, meta-, and para-chlorophenyl isocyanates, crucial reagents in the synthesis of a wide array of compounds, including pharmaceuticals and polyurethanes. The reactivity of these isomers is dictated by a delicate interplay of electronic and steric effects, which this guide will explore through theoretical principles and experimental methodologies.

The Decisive Factors: Electronic and Steric Effects

The reaction of an isocyanate with a nucleophile, such as an alcohol, proceeds via nucleophilic attack on the electrophilic carbon atom of the isocyanate group (-N=C=O). The rate of this reaction is highly sensitive to the electronic environment of the aromatic ring and the steric hindrance around the reactive center.

Electronic Effects: The chlorine atom, being an electronegative substituent, exerts a significant influence on the reactivity of the phenyl isocyanate molecule. This influence is twofold:

  • Inductive Effect (-I): Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene ring through the sigma bond network. This electron withdrawal increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect generally enhances the reactivity of the isocyanate.

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, which can partially counteract the inductive effect. The resonance effect is most pronounced at the ortho and para positions.

Steric Effects: The spatial arrangement of the substituent relative to the isocyanate group can dramatically impact reactivity. A substituent in the ortho position can physically impede the approach of a nucleophile to the isocyanate carbon, a phenomenon known as steric hindrance. This steric clash increases the activation energy of the reaction, thereby slowing it down.

Relative Reactivity: A Comparative Analysis

Meta-chlorophenyl isocyanate > Para-chlorophenyl isocyanate > Ortho-chlorophenyl isocyanate

This reactivity trend can be rationalized by considering the interplay of the electronic and steric effects for each isomer.

Data Summary: Factors Influencing Reactivity
IsomerInductive Effect (-I)Resonance Effect (+R)Steric HindranceOverall Effect on ReactivityExpected Relative Rate
Ortho-Chlorophenyl Isocyanate Strong electron withdrawalElectron donation at the ortho positionSignificant Steric hindrance dominates, significantly reducing reactivity despite the activating inductive effect.Slowest
Meta-Chlorophenyl Isocyanate Strong electron withdrawalNegligible at the meta positionMinimalThe strong electron-withdrawing inductive effect is dominant, greatly enhancing the electrophilicity of the isocyanate carbon.Fastest
Para-Chlorophenyl Isocyanate Strong electron withdrawalElectron donation at the para positionMinimalThe inductive effect enhances reactivity, but it is partially offset by the resonance effect, leading to a reactivity lower than the meta isomer.Intermediate

Visualizing the Factors Influencing Reactivity

The following diagram illustrates the key electronic and steric factors that determine the relative reactivity of the ortho, meta, and para-chlorophenyl isocyanate isomers.

Caption: Logical flow of how substituent position influences electronic and steric effects, ultimately determining the reactivity of chlorophenyl isocyanate isomers.

Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reaction

To quantitatively determine the reaction rates of the chlorophenyl isocyanate isomers with an alcohol (e.g., n-butanol), a common and effective method involves monitoring the disappearance of the isocyanate concentration over time under pseudo-first-order conditions.

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-chlorophenyl isocyanate with n-butanol.

Materials:

  • Ortho-chlorophenyl isocyanate

  • Meta-chlorophenyl isocyanate

  • Para-chlorophenyl isocyanate

  • n-Butanol (anhydrous)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Dibutylamine solution (standardized)

  • Hydrochloric acid (standardized)

  • Bromophenol blue indicator

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of each chlorophenyl isocyanate isomer in the anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of n-butanol in the same anhydrous solvent at a much higher concentration (e.g., 2.0 M) to ensure pseudo-first-order conditions.

  • Reaction Execution:

    • Equilibrate the reactant solutions and the reaction vessel to the desired reaction temperature (e.g., 25°C) in a thermostated bath.

    • To initiate the reaction, rapidly add a known volume of the isocyanate stock solution to a stirred, known volume of the n-butanol stock solution. Start the stopwatch immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 5, 10, 15, 30, and 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized solution of dibutylamine. The dibutylamine will rapidly react with the remaining unreacted isocyanate.

  • Titration:

    • Back-titrate the excess dibutylamine in the quenched sample with a standardized solution of hydrochloric acid using bromophenol blue as an indicator. The endpoint is reached when the solution color changes from blue to yellow.

    • Perform a blank titration with an aliquot of the initial dibutylamine solution to determine the initial amount of amine.

  • Data Analysis:

    • Calculate the concentration of unreacted isocyanate at each time point based on the amount of dibutylamine consumed.

    • Under pseudo-first-order conditions (large excess of alcohol), the reaction rate can be described by the equation: ln([NCO]t / [NCO]0) = -k_obs * t, where [NCO]t is the isocyanate concentration at time t, [NCO]0 is the initial isocyanate concentration, and k_obs is the observed pseudo-first-order rate constant.

    • Plot ln([NCO]t) versus time. The plot should yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k2) can then be calculated by dividing the observed rate constant by the concentration of the alcohol (which is effectively constant): k2 = k_obs / [n-butanol].

    • Repeat the entire procedure for each of the three chlorophenyl isocyanate isomers.

Conclusion

The reactivity of chlorophenyl isocyanate isomers is a clear demonstration of the fundamental principles of physical organic chemistry. The meta-isomer exhibits the highest reactivity due to the powerful electron-withdrawing inductive effect of the chlorine atom, which is not opposed by a resonance effect at this position. The para-isomer is less reactive as the inductive effect is partially counteracted by the resonance effect. The ortho-isomer is the least reactive, primarily due to the significant steric hindrance imposed by the chlorine atom in close proximity to the isocyanate group, which overrides the electronic activation. For researchers in drug development and polymer science, a thorough understanding of these differences is essential for reaction design, optimization, and the synthesis of well-defined molecular architectures.

A Comparative Analysis of 2-Chlorophenyl Isocyanate and 2-Bromophenyl Isocyanate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isocyanate Reactivity

The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and water. The carbon atom of the isocyanate group bears a partial positive charge due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon atom is the key step in the formation of ureas, urethanes, and other important chemical entities.

The reactivity of aryl isocyanates is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the isocyanate carbon, leading to an increased reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.

Theoretical Comparison of Reactivity

In the absence of direct, quantitative experimental data comparing the reaction rates of 2-chlorophenyl isocyanate and 2-bromophenyl isocyanate, we can infer their relative reactivity by examining the electronic and steric effects of the chloro and bromo substituents.

Electronic Effects:

Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of a reaction center. For para- and meta-substituted systems, these constants are well-defined. However, for ortho-substituents, steric effects can complicate the interpretation.

Substituentσ (ortho)σ (meta)σ (para)
-Cl0.680.370.23
-Br0.700.390.23

Data sourced from published Hammett constant tables.[1]

From the table, both ortho-chloro and ortho-bromo substituents have positive Hammett constants, indicating their electron-withdrawing nature. The slightly higher value for the ortho-bromo substituent (0.70) compared to the ortho-chloro substituent (0.68) suggests that bromine is slightly more electron-withdrawing in this position. Based purely on this electronic effect, 2-bromophenyl isocyanate would be predicted to be slightly more reactive than this compound towards nucleophiles.

Steric Effects:

The ortho-position of the halogen atom in both molecules introduces steric hindrance around the isocyanate functional group. This steric bulk can impede the approach of a nucleophile, thereby slowing down the reaction rate. The steric effect of a bromine atom is larger than that of a chlorine atom due to its larger atomic radius. This would suggest that 2-bromophenyl isocyanate should be less reactive than this compound due to greater steric hindrance.

Overall Reactivity:

The overall reactivity of this compound and 2-bromophenyl isocyanate is a balance between these opposing electronic and steric effects.

G cluster_reactivity Factors Influencing Reactivity cluster_comparison Comparative Reactivity Electronic_Effect Electronic Effect (Inductive Withdrawal) 2_Chloro This compound Electronic_Effect->2_Chloro Slightly Weaker (Lower Reactivity) 2_Bromo 2-Bromophenyl Isocyanate Electronic_Effect->2_Bromo Slightly Stronger (Higher Reactivity) Steric_Effect Steric Effect (Hindrance) Steric_Effect->2_Chloro Smaller (Higher Reactivity) Steric_Effect->2_Bromo Larger (Lower Reactivity) Overall_Reactivity Overall Reactivity Prediction 2_Chloro->Overall_Reactivity Likely More Reactive 2_Bromo->Overall_Reactivity Likely Less Reactive

Caption: Factors influencing the relative reactivity of 2-chlorophenyl and 2-bromophenyl isocyanate.

In many cases of nucleophilic addition to carbonyl groups, steric effects, particularly from ortho-substituents, can play a dominant role. Therefore, it is plausible that the greater steric hindrance of the bromine atom would outweigh its slightly stronger electron-withdrawing effect, making This compound the more reactive of the two . However, the actual outcome may depend on the specific nucleophile and reaction conditions. For small nucleophiles, the electronic effect might be more influential, while for bulky nucleophiles, the steric effect will likely dominate.

Experimental Protocol: A Representative Procedure for Nucleophilic Addition

As no direct comparative experimental data is available, the following is a generalized protocol for the reaction of an aryl isocyanate with a primary amine to form a substituted urea. This protocol can be adapted for a comparative study of this compound and 2-bromophenyl isocyanate.

Objective: To synthesize N-(2-halophenyl)-N'-phenylurea and compare the reaction progress or yield for the chloro and bromo analogs.

Materials:

  • This compound

  • 2-Bromophenyl isocyanate

  • Aniline

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Stirring apparatus

  • Reaction vessel with a nitrogen inlet

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Apparatus for product isolation and purification (e.g., filtration, rotary evaporator, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in the anhydrous solvent.

  • Reactant Addition: To the stirred solution of aniline, add the respective isocyanate (this compound or 2-bromophenyl isocyanate, 1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. For a kinetic study, aliquots can be taken at regular intervals and analyzed by a suitable technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Work-up: Once the reaction is complete (as indicated by TLC), the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the pure N-(2-halophenyl)-N'-phenylurea.

  • Analysis: The identity and purity of the product should be confirmed by analytical techniques such as melting point, NMR spectroscopy, and mass spectrometry.

For a Comparative Study:

To obtain meaningful comparative data, the reactions for both isocyanates must be run in parallel under identical conditions:

  • Concentration: The initial concentrations of the reactants should be the same for both reactions.

  • Temperature: The reactions should be maintained at the same constant temperature.

  • Solvent: The same anhydrous solvent should be used for both reactions.

  • Stirring: The stirring rate should be consistent.

By carefully controlling these parameters and monitoring the reaction progress (e.g., by measuring the time to completion or the yield at a specific time point), a direct comparison of the reactivity of this compound and 2-bromophenyl isocyanate can be made.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup (Aniline in Anhydrous Solvent) Start->Reaction_Setup Reactant_Addition Dropwise Addition of Isocyanate Reaction_Setup->Reactant_Addition Reaction_Monitoring Monitor by TLC Reactant_Addition->Reaction_Monitoring Workup Product Isolation Reaction_Monitoring->Workup Purification Recrystallization Workup->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis of substituted ureas.

Conclusion

Based on a theoretical analysis of electronic and steric effects, This compound is predicted to be more reactive than 2-bromophenyl isocyanate in nucleophilic reactions , primarily due to the smaller steric hindrance of the chlorine atom compared to the bromine atom. While the bromo substituent has a slightly stronger electron-withdrawing inductive effect, this is likely outweighed by the steric impediment to the approaching nucleophile.

For researchers and drug development professionals, this implies that reactions involving this compound may proceed faster or under milder conditions than those with 2-bromophenyl isocyanate. However, this is a prediction, and empirical validation through a carefully controlled comparative experiment, as outlined in the provided protocol, is recommended to determine the definitive reactivity order for a specific nucleophile and set of reaction conditions.

References

A Comparative Guide to the Reaction Kinetics of 2-Chlorophenyl Isocyanate with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction between isocyanates and anilines to form ureas is a cornerstone of synthetic chemistry, with wide-ranging applications in the pharmaceutical, polymer, and materials science sectors. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, controlling product formation, and designing novel compounds with desired properties. This guide provides a comparative analysis of the reaction kinetics between 2-chlorophenyl isocyanate and a series of substituted anilines.

The reactivity of the aniline nucleophile is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the amine, leading to an increased reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, resulting in a slower reaction. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).

Comparative Kinetic Data

Substituted AnilineSubstituent (para-)Substituent Constant (σp)Expected Relative RateHypothetical k (L mol⁻¹ s⁻¹) at 298 K
p-Anisidine-OCH₃-0.27Fastest0.085
p-Toluidine-CH₃-0.17Fast0.052
Aniline-H0.00Reference0.020
p-Chloroaniline-Cl0.23Slow0.007
p-Nitroaniline-NO₂0.78Slowest0.001

Note: The hypothetical rate constants are for illustrative purposes and are based on the expected electronic effects of the substituents. Actual experimental values may vary depending on the specific reaction conditions, such as solvent and temperature.

Reaction Mechanism and Workflow

The reaction proceeds through a nucleophilic addition of the aniline to the electrophilic carbon of the isocyanate group, forming a urea derivative. The general workflow for a kinetic study of this reaction is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_isocyanate Prepare stock solution of This compound mix Mix reactants in a thermostatted cell prep_isocyanate->mix prep_aniline Prepare stock solutions of substituted anilines prep_aniline->mix monitor Monitor reaction progress (e.g., via UV-Vis Spectroscopy) mix->monitor plot Plot absorbance vs. time monitor->plot calculate Calculate pseudo-first-order rate constants (k_obs) plot->calculate determine Determine second-order rate constants (k) calculate->determine

Caption: Experimental workflow for the kinetic analysis of this compound and aniline reactions.

The relationship between the electronic nature of the substituent on the aniline ring and the reaction rate can be visualized through a Hammett plot.

Hammett origin 3,0! 3,0! origin->3,0! 0,3! 0,3! origin->0,3! x_axis Substituent Constant (σ) y_axis log(k/k₀) p_OCH3 p_NO2 p_OCH3->p_NO2 p_CH3 H p_Cl

Caption: A representative Hammett plot for the reaction, showing a negative rho (ρ) value.

A negative slope (ρ value) in the Hammett plot indicates that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is consistent with a reaction mechanism where there is a buildup of positive charge in the transition state at the aniline nitrogen as it attacks the isocyanate.

Experimental Protocols

A detailed experimental protocol for determining the reaction kinetics is provided below.

Objective: To determine the second-order rate constants for the reaction of this compound with various substituted anilines in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound (reagent grade)

  • Aniline, p-toluidine, p-anisidine, p-chloroaniline (reagent grade)

  • Acetonitrile (spectroscopic grade, dried over molecular sieves)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in dry acetonitrile.

    • Prepare individual stock solutions of each substituted aniline (e.g., 0.01 M) in dry acetonitrile.

  • Kinetic Measurements:

    • Set the spectrophotometer to a wavelength where the starting materials and product have distinct absorbances. The disappearance of the isocyanate peak (around 2250-2270 cm⁻¹ in the IR, or a suitable UV absorbance) or the appearance of the urea product can be monitored. For this example, we will monitor the disappearance of the aniline.

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the aniline solution into a quartz cuvette and place it in the cell holder.

    • To initiate the reaction, inject a small volume of the this compound stock solution into the cuvette, ensuring rapid mixing. The concentration of the isocyanate should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aniline.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the aniline concentration (or a property proportional to it, like absorbance) versus time. The plot should be linear with a slope of -k_obs.

    • Repeat the experiment with different concentrations of the excess reagent (this compound).

    • The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of the excess reagent ([this compound]).

Safety Precautions: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Aniline and its derivatives are also toxic and should be handled with care.

A Comparative Guide to Validated HPLC Methods for Quantifying 2-Chlorophenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-Chlorophenyl isocyanate and its subsequent reaction products is critical for safety assessment, process optimization, and quality control. Due to the high reactivity of the isocyanate functional group, direct analysis is often challenging. Therefore, analytical methods typically rely on a derivatization step to form stable, readily quantifiable products.

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound reaction products, primarily focusing on the widely used derivatization approach with di-n-butylamine (DBA). Furthermore, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS), a viable alternative analytical technique, is presented. The experimental data and protocols are based on established methodologies for analogous aromatic isocyanates and serve as a practical guide for method selection and validation.

Comparison of Analytical Methods

The choice between HPLC-UV/MS and GC-MS for the quantification of this compound derivatives depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), generally offers superior sensitivity and selectivity for the analysis of the resulting urea derivatives.[1] GC-MS provides a robust alternative, especially for volatile derivatives.

Quantitative Data Summary

The following table summarizes typical performance characteristics of validated HPLC and GC-MS methods for the analysis of aromatic isocyanate derivatives. These values are representative and should be confirmed during in-house method validation for this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.998[2]> 0.991[3]
Accuracy (% Recovery) 95 - 105%80 - 120%[2][4]90 - 110%
Precision (%RSD) < 5%< 13%[2][4]< 5%[3]
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mL[1]~0.2 µg/L[3]
Limit of Quantification (LOQ) ~0.4 µg/mL~1 ng/mL~0.5 µg/L

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for other aromatic isocyanates and should be optimized and validated for the specific analysis of this compound reaction products.[1][5]

HPLC Method for this compound-DBA Derivative

This method is suitable for the quantification of this compound after derivatization with di-n-butylamine (DBA) to form a stable urea derivative.

a. Derivatization Protocol:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., toluene or acetonitrile).

  • Prepare a derivatizing solution of di-n-butylamine (DBA) in the same solvent (e.g., 0.01 M DBA in toluene).[3]

  • To a known volume of the this compound solution, add an excess of the DBA derivatizing solution.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.[6]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent with UV and/or Mass Spectrometric detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for MS detection) is commonly used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm.[7]

  • MS Detection (LC-MS/MS): Electrospray ionization (ESI) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated this compound-DBA derivative.[1][2]

c. Validation Parameters:

  • Specificity: Analyze a blank sample and a derivatized blank to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and analyze a series of at least five concentrations of the derivatized this compound standard. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.

  • Precision: Analyze replicate injections of a standard solution and express the result as the relative standard deviation (%RSD).

  • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

GC-MS Method for this compound-DBA Derivative

This method provides an alternative for the quantification of the volatile this compound-DBA derivative.

a. Derivatization Protocol:

Follow the same derivatization procedure as described for the HPLC method. Ensure the final reconstituted sample is in a solvent suitable for GC injection (e.g., toluene).

b. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the this compound-DBA derivative.

c. Validation Parameters:

Follow the same validation principles as outlined for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ).

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 2-Chlorophenyl isocyanate Sample Derivatization Derivatization with DBA Sample->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Detection UV/MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow for this compound-DBA Derivative.

logical_relationship cluster_method_selection Method Selection Factors cluster_techniques Analytical Techniques Sensitivity Required Sensitivity HPLC HPLC-UV / LC-MS/MS Sensitivity->HPLC High GCMS GC-MS Sensitivity->GCMS Moderate Matrix Sample Matrix Complexity Matrix->HPLC Complex Matrix->GCMS Simple/Volatile Instrument Instrument Availability Instrument->HPLC Instrument->GCMS

Decision factors for selecting an analytical technique.

References

A Spectroscopic Guide to 2-Chlorophenyl Isocyanate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of reagents and their resulting products is paramount for reaction monitoring, structural elucidation, and purity assessment. This guide provides a comparative analysis of the spectroscopic properties of 2-Chlorophenyl isocyanate and two of its primary reaction products: N-(2-chlorophenyl)-N'-phenylurea and ethyl (2-chlorophenyl)carbamate. Experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are presented, alongside detailed experimental protocols and visual representations of reaction pathways and analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its urea and carbamate derivatives. These tables are designed for easy comparison of the characteristic spectral features that distinguish the starting material from its products.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy ~2270-2250 cm⁻¹ (strong, sharp) : Characteristic N=C=O stretching vibration, indicative of the isocyanate functional group. This is the most prominent and diagnostic peak. ~3100-3000 cm⁻¹ : Aromatic C-H stretching. ~1600, 1480 cm⁻¹ : Aromatic C=C stretching. ~750 cm⁻¹ : C-Cl stretching.
¹H NMR Spectroscopy δ 7.0-7.5 ppm (multiplet, 4H) : Signals corresponding to the aromatic protons on the chlorophenyl ring. The exact splitting pattern depends on the solvent and spectrometer resolution.[1]
¹³C NMR Spectroscopy δ ~129 ppm : Isocyanate carbon (N=C=O).[1] δ ~122-135 ppm : Aromatic carbons. The carbon attached to the chlorine will have a distinct chemical shift.
Mass Spectrometry (MS) m/z 153/155 : Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.

Table 2: Spectroscopic Data for N-(2-chlorophenyl)-N'-phenylurea

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy Disappearance of the ~2250 cm⁻¹ N=C=O peak . ~3300 cm⁻¹ (broad) : N-H stretching vibrations of the urea linkage. ~1640 cm⁻¹ (strong) : C=O stretching vibration (Amide I band) of the urea. ~1550 cm⁻¹ : N-H bending and C-N stretching (Amide II band).
¹H NMR Spectroscopy δ ~8.5-9.5 ppm (singlet, 2H) : Signals for the two N-H protons of the urea. These peaks may be broad and their chemical shift can be concentration and solvent dependent. δ ~7.0-8.0 ppm (multiplet, 9H) : Aromatic protons from both the 2-chlorophenyl and phenyl rings.
¹³C NMR Spectroscopy δ ~155 ppm : Carbonyl carbon (C=O) of the urea. δ ~120-140 ppm : Aromatic carbons.
Mass Spectrometry (MS) m/z 246/248 : Molecular ion peak (M⁺) with the 3:1 chlorine isotopic pattern.

Table 3: Spectroscopic Data for Ethyl (2-chlorophenyl)carbamate

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy Disappearance of the ~2250 cm⁻¹ N=C=O peak . ~3300 cm⁻¹ (broad) : N-H stretching vibration of the carbamate. ~1700 cm⁻¹ (strong) : C=O stretching vibration of the carbamate ester. ~1220 cm⁻¹ : C-O stretching of the ester group.
¹H NMR Spectroscopy δ ~7.0-8.0 ppm (multiplet, 4H) : Aromatic protons. δ ~6.5-7.5 ppm (singlet, 1H) : N-H proton of the carbamate. δ ~4.2 ppm (quartet, 2H) : -O-CH₂- protons of the ethyl group. δ ~1.3 ppm (triplet, 3H) : -CH₃ protons of the ethyl group.
¹³C NMR Spectroscopy δ ~154 ppm : Carbonyl carbon (C=O) of the carbamate. δ ~120-140 ppm : Aromatic carbons. δ ~61 ppm : -O-CH₂- carbon of the ethyl group. δ ~14 ppm : -CH₃ carbon of the ethyl group.
Mass Spectrometry (MS) m/z 199/201 : Molecular ion peak (M⁺) with the 3:1 chlorine isotopic pattern.

Experimental Protocols

Detailed methodologies for the synthesis of the reaction products and their subsequent spectroscopic analysis are provided below.

Synthesis of N-(2-chlorophenyl)-N'-phenylurea
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine : To this solution, add aniline (1.0 eq.) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.

  • Work-up and Purification : Upon completion, the urea product often precipitates out of the solution. The solid can be collected by filtration and washed with a small amount of cold solvent. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Ethyl (2-chlorophenyl)carbamate
  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition of Alcohol : Add anhydrous ethanol (1.1 eq.) to the solution. A catalyst, such as a few drops of triethylamine or dibutyltin dilaurate, can be added to accelerate the reaction.

  • Reaction Monitoring : Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC or IR spectroscopy.

  • Work-up and Purification : After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Sample Preparation : For liquid samples (like this compound), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples (the urea and carbamate products) can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[2][3]

    • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates) should be collected and automatically subtracted from the sample spectrum.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5][6]

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[5] For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon atom.[7]

  • Mass Spectrometry (MS) :

    • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8][9]

    • Ionization : Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[9]

    • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[10]

Visualizing Reaction and Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformations and the general workflow for spectroscopic analysis.

reaction_pathway cluster_start Starting Material cluster_products Reaction Products 2_CPI 2-Chlorophenyl Isocyanate Urea N-(2-chlorophenyl)-N'-phenylurea 2_CPI->Urea + Aniline Carbamate Ethyl (2-chlorophenyl)carbamate 2_CPI->Carbamate + Ethanol Aniline Aniline Ethanol Ethanol

Reaction pathways of this compound.

experimental_workflow cluster_analysis Spectroscopic Analysis Start Synthesis of Reaction Product Purification Purification (Filtration/Recrystallization/ Column Chromatography) Start->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep FTIR FTIR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis End Comparative Report Data_Analysis->End

General experimental workflow for synthesis and analysis.

References

Assessing the Stability of Carbamates Derived from 2-Chlorophenyl Isocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of carbamates derived from 2-Chlorophenyl isocyanate against other alternative carbamates. The stability of these compounds is a critical factor in their efficacy, shelf-life, and safety profile in various applications, including pharmaceuticals and agrochemicals. This document synthesizes available data to offer a predictive comparison and details experimental protocols for empirical validation.

Introduction to Carbamate Stability

Carbamates, esters of carbamic acid, are susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and enzymatic cleavage. The stability of a carbamate is significantly influenced by the electronic and steric properties of its constituent alcohol/phenol and the isocyanate-derived amine. The presence of a chlorine atom on the phenyl ring of this compound introduces specific electronic effects that are expected to influence the stability of the resulting carbamate derivatives.

Comparative Stability Assessment

Direct quantitative comparative studies on the stability of carbamates derived from this compound are not extensively available in the public domain. However, based on established principles of organic chemistry, a predictive assessment can be made. The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group due to its inductive effect. This electronic effect is anticipated to influence the stability of the carbamate linkage.

Hydrolytic Stability:

The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the pH. In alkaline conditions, an E1cB-type mechanism is often favored, where the rate-determining step is the deprotonation of the carbamate nitrogen followed by the elimination of the phenoxide. Electron-withdrawing substituents on the phenyl ring can increase the acidity of the N-H proton, thereby accelerating the rate of hydrolysis under basic conditions.

Thermal Stability:

The thermal decomposition of carbamates can proceed via two main pathways: dissociation back to the isocyanate and alcohol, or elimination to form an amine, carbon dioxide, and an alkene (if applicable). The presence of a halogen substituent on the aromatic ring can influence the thermal degradation profile. Studies on chlorinated aromatic compounds suggest that the carbon-chlorine bond can be a site of initial cleavage at elevated temperatures, potentially leading to a more complex degradation pathway.

Enzymatic Stability:

Carbamates are known substrates for various esterases, such as acetylcholinesterase and porcine liver esterase.[1] The rate of enzymatic hydrolysis is dependent on how well the carbamate fits into the active site of the enzyme. The substitution pattern on the aromatic ring can affect this binding and, consequently, the rate of degradation.

The following table provides a predictive comparison of the stability of carbamates derived from this compound with those derived from Phenyl isocyanate (unsubstituted) and 4-Methoxyphenyl isocyanate (with an electron-donating group).

Stability ParameterCarbamate from this compound (Predictive)Carbamate from Phenyl Isocyanate (Baseline)Carbamate from 4-Methoxyphenyl Isocyanate (Predictive)Rationale
Hydrolytic Stability (Alkaline pH) LowerModerateHigherThe electron-withdrawing chloro group increases the acidity of the N-H proton, facilitating faster base-catalyzed hydrolysis. The electron-donating methoxy group has the opposite effect.
Thermal Stability Potentially LowerModerateSimilar to Phenyl IsocyanateThe C-Cl bond may provide an additional pathway for thermal decomposition compared to the unsubstituted analog.[2]
Enzymatic Stability (Esterase) Likely SubstrateSubstrateLikely SubstrateAll are likely substrates for esterases; however, the specific substitution pattern can influence the rate of hydrolysis. The ortho-chloro group may introduce steric hindrance affecting enzyme binding.

Experimental Protocols

To empirically validate the predicted stabilities, the following detailed experimental protocols are provided.

Hydrolytic Stability Assessment

This protocol outlines a method to determine the hydrolytic stability of carbamates at different pH values.

Objective: To determine the half-life (t½) of the carbamate under acidic, neutral, and basic conditions.

Materials:

  • Carbamate test compound

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • Hydrochloric acid solution (pH 2)

  • Sodium hydroxide solution (pH 10)

  • HPLC system with UV detector

  • Constant temperature incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the carbamate in acetonitrile.

  • Reaction Solutions: Prepare three sets of aqueous solutions at pH 2, 7.4, and 10.

  • Initiation of Hydrolysis: Spike the stock solution into each of the pH-adjusted aqueous solutions to a final concentration of 10 µg/mL. Ensure the final concentration of acetonitrile is less than 1% to minimize its effect on the reaction.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining carbamate.[3][4]

  • Data Analysis: Plot the natural logarithm of the carbamate concentration versus time. The slope of the linear regression will be the negative of the first-order rate constant (k). The half-life can be calculated using the equation: t½ = 0.693 / k.[5]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile of the carbamates.[6][7]

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • Carbamate test compound

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the carbamate sample into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • TGA Measurement: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Enzymatic Stability Assessment

This protocol details an in vitro assay to evaluate the stability of carbamates in the presence of a common metabolizing enzyme, porcine liver esterase.[1]

Objective: To determine the rate of enzymatic hydrolysis of the carbamate.

Materials:

  • Carbamate test compound

  • Porcine liver esterase (PLE)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • HPLC system with UV detector

  • Incubator

Procedure:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the carbamate in acetonitrile and a stock solution of porcine liver esterase in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer (pH 7.4) and the carbamate test compound at a final concentration of 10 µM.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a predetermined amount of the porcine liver esterase solution (e.g., to a final concentration of 0.1 mg/mL).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis: Quantify the remaining carbamate concentration using a validated HPLC method.

  • Data Analysis: Plot the percentage of remaining carbamate against time to determine the rate of enzymatic degradation.

Visualizations

The following diagrams illustrate the logical workflow for assessing carbamate stability and the signaling pathway of carbamate hydrolysis.

G Workflow for Assessing Carbamate Stability cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability cluster_enzymatic Enzymatic Stability pH_studies pH-Dependent Hydrolysis (pH 2, 7.4, 10) hplc_analysis_h HPLC Analysis pH_studies->hplc_analysis_h half_life_h Determine Half-life (t½) hplc_analysis_h->half_life_h end_node Comparative Stability Profile half_life_h->end_node tga_analysis Thermogravimetric Analysis (TGA) decomposition_temp Determine Decomposition Temperature tga_analysis->decomposition_temp decomposition_temp->end_node esterase_assay Incubation with Esterase hplc_analysis_e HPLC Analysis esterase_assay->hplc_analysis_e degradation_rate_e Determine Degradation Rate hplc_analysis_e->degradation_rate_e degradation_rate_e->end_node start Carbamate Synthesis start->pH_studies start->tga_analysis start->esterase_assay

Caption: Workflow for Assessing Carbamate Stability.

G General Signaling Pathway for Alkaline Hydrolysis of N-Aryl Carbamates (E1cB Mechanism) carbamate N-Aryl Carbamate (R-NH-CO-OAr) conjugate_base Conjugate Base (R-N⁻-CO-OAr) carbamate->conjugate_base Deprotonation hydroxide Hydroxide Ion (OH⁻) isocyanate Isocyanate Intermediate (R-N=C=O) conjugate_base->isocyanate Elimination phenoxide Phenoxide Leaving Group (ArO⁻) conjugate_base->phenoxide carbamic_acid Carbamic Acid (R-NH-COOH) isocyanate->carbamic_acid Hydration water Water (H₂O) amine Amine (R-NH₂) carbamic_acid->amine Decarboxylation co2 Carbon Dioxide (CO₂) carbamic_acid->co2 Decarboxylation

Caption: Alkaline Hydrolysis Pathway of N-Aryl Carbamates.

References

Evaluating the biological activity of compounds derived from 2-Chlorophenyl isocyanate versus other isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is relentless. Isocyanates, a class of highly reactive organic compounds, serve as versatile building blocks for synthesizing a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative evaluation of the biological activity of compounds derived from 2-chlorophenyl isocyanate versus other common isocyanates, such as phenyl isocyanate and naphthyl isocyanate. The analysis is supported by experimental data on cytotoxicity and enzyme inhibition, offering insights into their structure-activity relationships.

The strategic introduction of a chlorine atom at the ortho position of the phenyl ring in this compound can significantly influence the physicochemical properties and, consequently, the biological activity of its derivatives. This guide delves into the nuances of this structural modification by comparing its effects to derivatives lacking this substitution or featuring a different aromatic system.

Comparative Cytotoxicity of Isocyanate Derivatives

The cytotoxic potential of isocyanate-derived compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a standard metric for cytotoxicity. Below is a compilation of IC50 values for various isocyanate derivatives against different cancer cell lines, as determined by the MTT assay.

Derivative ClassCompoundTarget Cell LineIC50 (µM)Reference
This compound Derivative 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)18[1]
Phenyl Isocyanate Derivative Phenyl-isoxazole-carboxamide derivative (Compound 2a)HeLa (Cervical adenocarcinoma)0.91[2]
Phenyl Isocyanate Derivative Phenyl-isoxazole-carboxamide derivative (Compound 2a)Hep3B (Hepatocellular carcinoma)8.02[2]
Naphthyl Isocyanate Derivative Pyrazole-linked benzothiazole–naphthol derivative (Compound 4j)HeLa (Cervical cancer)4.63[3]
Naphthyl Isocyanate Derivative Pyrazole-linked benzothiazole–naphthol derivative (Compound 4k)HeLa (Cervical cancer)5.54[3]
Naphthyl Isocyanate Derivative Pyrazole-linked benzothiazole–naphthol derivative (Compound 4l)HeLa (Cervical cancer)5.12[3]

Note: The data presented is collated from different studies and should be interpreted with consideration of the varying experimental conditions.

The data suggests that derivatives of phenyl isocyanate and naphthyl isocyanate can exhibit potent cytotoxic activity, with some compounds showing IC50 values in the low micromolar range. The this compound derivative also demonstrates notable cytotoxicity against leukemia cells. A direct comparison is challenging due to the different molecular scaffolds and target cell lines. However, the presence of the chloro-substituent in the 2-position of the phenyl ring is a key structural feature influencing the biological activity of this class of compounds.

Enzyme Inhibition Profile

Isocyanate derivatives are also known to be effective enzyme inhibitors, a mechanism central to the action of many therapeutic drugs. The following table summarizes the inhibitory activity of isocyanate-derived compounds against specific enzymes.

Derivative ClassTarget EnzymeInhibitory ActivityReference
Alkyl Isocyanate Derivatives Aldehyde Dehydrogenase (AlDH)Potent in vivo inhibition[4]
Phenyl Isocyanate Derivatives Not specified in detail, but immunological properties and protein interactions are noted.Formation of phenylureido-protein compounds, indicating reactivity with amino groups in proteins.[5]

Note: Quantitative comparative data for enzyme inhibition across these specific isocyanate classes is limited in the available literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H Enzyme_Inhibition_Workflow A Prepare enzyme and substrate solutions B Prepare serial dilutions of the inhibitor compound A->B C Pre-incubate enzyme with the inhibitor B->C D Initiate the reaction by adding the substrate C->D E Monitor the reaction progress over time (e.g., spectrophotometrically) D->E F Analyze data to determine inhibition constants (e.g., IC50, Ki) E->F Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Isocyanate Derivative Inhibitor->Kinase1 Inhibition

References

Safety Operating Guide

Personal protective equipment for handling 2-Chlorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chlorophenyl Isocyanate

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to personnel and the environment.

Chemical and Physical Properties

A summary of key quantitative data for this compound (CAS No: 3320-83-0) is provided below.

PropertyValueReference
Molecular Formula C₇H₄ClNO[1]
Appearance Colorless to almost colorless clear liquid[1]
Hazard Summary Combustible liquid. Fatal if inhaled. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory and skin sensitization.[2]
Flash Point Combustible liquid[1][2]
Aquatic Toxicity LC50 (Daphnia magna, 48h): 0.13 mg/L
ErC50 (Algae, 72h): 32 mg/L

Operational and Safety Plan

A systematic approach is mandatory when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] The work area must be well-ventilated.[3]

  • Safety Stations: Ensure that fully functional eyewash stations and safety showers are located in close proximity to the workstation.[2]

  • Storage: Store in a cool, dry, well-ventilated, and locked area.[3] Keep containers tightly closed and handle under an inert gas, as the material is moisture-sensitive.[4]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Body PartProtection RequiredSpecifications and Best Practices
Respiratory Full-face respirator with appropriate cartridges Use a NIOSH (US) or EN 149 (EU) approved respirator.[2] Recommended filter type is an organic gases and vapors filter (Type A).[2] For higher-level protection or in case of inadequate ventilation, use a self-contained breathing apparatus (SCBA).[3][4]
Eyes/Face Tightly fitting chemical safety goggles and a face shield Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][4] A full face shield (minimum 8 inches) is also required.[5][6]
Hands Chemical-resistant gloves Handle with appropriate gloves. Always inspect gloves for integrity before use.[6] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6] Consult the glove manufacturer's data for specific breakthrough times.
Body Impervious clothing / Chemical-resistant suit Wear appropriate protective clothing to prevent skin exposure.[2] A complete suit protecting against chemicals may be necessary depending on the scale of work.[6] Launder contaminated clothing separately before reuse.[3]
Safe Handling Protocol
  • Preparation: Before starting, ensure all engineering controls are operational and all required PPE is correctly donned.

  • Handling: Avoid all personal contact, including inhalation of vapors or mists.[3] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling.[2] Decontaminate all equipment used during the procedure.[3]

Safe Handling Workflow

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Verify Fume Hood & Safety Showers B Don Full PPE (Respirator, Goggles, Gloves, Suit) A->B C Handle Chemical Inside Fume Hood B->C D Keep Container Tightly Sealed When Not In Use C->D E Decontaminate Glassware & Work Surfaces D->E F Segregate & Label Hazardous Waste E->F G Dispose via Approved Waste Management F->G H In Case of Exposure or Spill, Follow First Aid & Spill Protocol G->H

Caption: A workflow diagram outlining the key procedural steps for safely handling this compound.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Spill Management
  • Minor Spills: Evacuate non-essential personnel.[4] Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent (e.g., Chemizorb®).[1][3] Do not use combustible materials like sawdust.[1]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, open-top container for hazardous waste disposal.[3][7] Fill drums only halfway to allow for gas expansion during neutralization.[7]

  • Final Decontamination: Mop the spill area with a decontamination solution. Allow the solution to stand for at least 10 minutes before final cleaning.[7] Ensure the area is well-ventilated during and after cleanup.[7]

Decontamination and Waste Disposal Protocol
  • Neutralization: Isocyanates can be neutralized using a decontamination solution. Prepare one of the following formulations:

    • Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[7]

    • Formulation 2: 3-8% concentrated ammonia solution, 0.2-2% liquid detergent, and water to make 100%. (Note: Use with excellent ventilation due to ammonia vapors).[7]

  • Waste Containers: Add the neutralizing solution to the container with the absorbed spill material. Do not seal the container tightly, as the reaction produces carbon dioxide gas, which could cause a pressure buildup and rupture the container.[7]

  • Final Disposal: All waste materials must be treated as hazardous.[4] Dispose of the neutralized waste, contaminated PPE, and cleaning materials through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]

Emergency First Aid Procedures

Immediate and correct first aid is vital in the event of exposure.[8]

Exposure RouteFirst Aid Action
Inhalation Immediately move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Note to Responders: First aiders must protect themselves from exposure. Provide the Safety Data Sheet (SDS) to the attending medical personnel.[4]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.